2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Description
Properties
IUPAC Name |
2-(4-methoxyanilino)-2-sulfanylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVODOWKJKUEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443065 | |
| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71369-81-8 | |
| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a specific documented synthesis for this exact molecule in publicly available literature, this guide outlines a scientifically plausible approach based on established reactivity patterns of related compounds. The guide includes a detailed experimental protocol, tabulated data for starting materials and the expected product, and visualizations to aid in understanding the synthetic workflow.
Introduction
N-aryl thioacetamides are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The presence of the thioamide functional group can impart unique pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer effects. The target molecule, this compound, incorporates a 4-methoxyphenyl group, a common moiety in many biologically active compounds, which can influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide details a proposed synthesis of this novel thioacetamide, providing a foundational methodology for its preparation and subsequent investigation.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, commencing with the preparation of the key intermediate, 4-methoxyphenyl isothiocyanate, followed by its reaction with a suitable acetamide synthon to yield the target compound.
Step 1: Synthesis of 4-Methoxyphenyl Isothiocyanate
The synthesis of 4-methoxyphenyl isothiocyanate is a well-established procedure, typically achieved by the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by treatment with a coupling reagent to facilitate the elimination of hydrogen sulfide.
Step 2: Synthesis of this compound
The proposed key step involves the nucleophilic addition of an acetamide equivalent to the electrophilic carbon of the isothiocyanate group of 4-methoxyphenyl isothiocyanate. A plausible approach is the reaction with the enolate of an N-protected acetamide, such as N-trimethylsilylacetamide, which can be generated in situ. The subsequent removal of the silyl protecting group would afford the desired product.
Experimental Protocols
Synthesis of 4-Methoxyphenyl Isothiocyanate
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 12.32 g | 0.10 |
| Carbon Disulfide | CS₂ | 76.14 | 9.14 g (7.26 mL) | 0.12 |
| Triethylamine | C₆H₁₅N | 101.19 | 20.24 g (27.9 mL) | 0.20 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 22.70 g | 0.11 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
Procedure:
-
To a stirred solution of 4-methoxyaniline (0.10 mol) in dichloromethane (100 mL) at 0 °C, triethylamine (0.20 mol) is added, followed by the dropwise addition of carbon disulfide (0.12 mol).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is cooled to 0 °C, and a solution of dicyclohexylcarbodiimide (0.11 mol) in dichloromethane (100 mL) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The precipitated dicyclohexylthiourea is removed by filtration.
-
The filtrate is washed sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-methoxyphenyl isothiocyanate as a pale yellow oil.
Proposed Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | 22.38 g (25.1 mL) | 0.11 |
| 4-Methoxyphenyl Isothiocyanate | C₈H₇NOS | 165.21 | 16.52 g | 0.10 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
To a stirred solution of N,O-bis(trimethylsilyl)acetamide (0.11 mol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-methoxyphenyl isothiocyanate (0.10 mol) in anhydrous tetrahydrofuran (50 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to 0 °C, and 1 M hydrochloric acid is added dropwise with vigorous stirring until the pH of the aqueous layer is approximately 2-3 to hydrolyze the silyl ether intermediate.
-
The mixture is then extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Predicted Characterization Data
The following table summarizes the expected physicochemical and spectroscopic data for the target compound, this compound. This data is predicted based on the analysis of structurally similar compounds.[1]
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Appearance | Yellowish solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.5 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.5-3.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~205 (C=S), ~160 (C=O), ~158 (Ar-C-O), ~130 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), 55.7 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=O stretching), ~1510 (Ar C=C stretching), ~1300-1100 (C=S stretching) |
| Mass Spectrometry (ESI-MS) | m/z 211.05 [M+H]⁺, 233.03 [M+Na]⁺ |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of the target compound.
Logical Relationship of Key Moieties
This diagram shows the key functional groups and their connectivity in the final product.
Caption: Key structural components of the target molecule.
Disclaimer: The synthetic protocol for this compound is a proposed method based on established chemical principles and has not been experimentally validated as described herein. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions to achieve the desired outcome. The predicted characterization data is for reference purposes and should be confirmed by experimental analysis.
References
An In-depth Technical Guide to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide: Properties, Synthesis, and Potential Applications
Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the chemical properties, experimental protocols, and biological activities of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. This guide has been constructed based on the established characteristics of the broader class of N-aryl-2-thioxoacetamides and related thioamide compounds to provide a foundational understanding for researchers and drug development professionals.
Introduction
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts significant changes to the molecule's physicochemical properties and reactivity.[1][2] N-aryl-2-thioxoacetamides, the class to which this compound belongs, are of interest in medicinal chemistry due to the diverse biological activities observed in related compounds. Thioamide derivatives have demonstrated potential as anticancer, antibacterial, and antifungal agents.[3][4][5] Furthermore, arylthioamides have been explored as hydrogen sulfide (H₂S) donors, which have implications for cardiovascular therapies.[6][7][8] This document provides a comprehensive overview of the anticipated chemical properties, a plausible synthetic route, and the potential biological significance of this compound.
Chemical Properties
The expected chemical and physical properties of this compound are summarized in the table below. These are estimated based on its chemical structure and the known properties of analogous thioamides.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF; limited solubility in water. |
| Reactivity | The thioamide group is generally more reactive than the corresponding amide.[1] It can act as both a nucleophile and an electrophile. |
| Hydrogen Bonding | The N-H group is a stronger hydrogen bond donor, and the sulfur atom is a weaker hydrogen bond acceptor compared to the corresponding amide.[1][9] |
| Acidity | The thioamide N-H proton is significantly more acidic than its amide counterpart.[1] |
Experimental Protocols
The following protocols describe a potential synthetic route and standard characterization methods for this compound.
3.1. Synthesis of this compound
This synthesis is a two-step process starting from commercially available materials. The first step is the synthesis of the amide precursor, 2-((4-methoxyphenyl)amino)-2-oxoacetamide, followed by thionation to yield the target thioamide.
Step 1: Synthesis of 2-((4-methoxyphenyl)amino)-2-oxoacetamide
-
Dissolve 1 equivalent of 4-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of ethyl oxalyl chloride dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the resulting ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, add a solution of ammonia in methanol.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude 2-((4-methoxyphenyl)amino)-2-oxoacetamide, which can be purified by recrystallization.
Step 2: Thionation to this compound
This procedure utilizes Lawesson's reagent for the conversion of the amide to the thioamide.[10][11][12]
-
Suspend 1 equivalent of 2-((4-methoxyphenyl)amino)-2-oxoacetamide in dry toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add 0.5 to 0.6 equivalents of Lawesson's reagent to the suspension.[10]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
3.2. Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons on the phenyl ring (doublets, ~6.9 and ~7.5 ppm), and the amide/thioamide protons (broad singlets, variable chemical shifts).
-
¹³C NMR: A characteristic downfield signal for the thione carbon (C=S) is expected in the range of 200-210 ppm.[1] Other signals would correspond to the carbons of the methoxy group and the aromatic ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a characteristic C=S stretching vibration around 1120 (±20) cm⁻¹.[1] The C=O stretching band of the starting amide (around 1660 cm⁻¹) should be absent. N-H stretching vibrations would be observed in the region of 3100-3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₁₀N₂O₂S) by determining the exact mass of the molecular ion.
-
Visualizations
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of a novel thioamide compound.
Potential Biological Activity and Applications
While no specific biological data exists for this compound, the broader class of thioamides has shown significant therapeutic potential.
-
Anticancer Activity: Numerous thioamide derivatives have been synthesized and evaluated for their anticancer properties.[3] Some have demonstrated potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[3] Natural products containing thioamide moieties, such as thioholgamides, have also shown cytotoxicity against human cancer cell lines.[4][5] The mechanism of action can vary, but some thioamides have been found to inhibit kinases like CDK1 or act on other cellular pathways.[9]
-
Antimicrobial Activity: Thioamide-containing natural products, like closthioamide, have displayed growth-suppressive activity against human pathogens, including Staphylococcus aureus and Enterococcus faecalis.[1] The antibacterial action is attributed to the inhibition of DNA gyrase and topoisomerase IV.[1]
-
Cardiovascular Effects: A library of arylthioamides has been shown to act as slow-releasing H₂S donors, a property that is dependent on the presence of L-cysteine.[6][7][8] Hydrogen sulfide is a gasotransmitter involved in vasodilation. As such, these compounds have demonstrated the ability to relax vascular smooth muscle and reduce blood pressure in preclinical models, suggesting their potential for treating cardiovascular diseases.[6][7][8]
Given these precedents, this compound represents a lead structure that warrants investigation for its potential cytotoxic, antimicrobial, and cardiovascular activities. Further research, following the experimental workflow outlined above, would be necessary to elucidate its specific biological profile and therapeutic potential.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides - Georganics [georganics.sk]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioamide synthesis by thionation [organic-chemistry.org]
- 12. Lawesson's Reagent [organic-chemistry.org]
Spectroscopic Analysis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide: A Technical Guide
Disclaimer: As of December 2025, a comprehensive literature search has revealed no specific published experimental spectroscopic data for the compound 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. This guide has been constructed by inferring expected spectroscopic characteristics based on the analysis of structurally related compounds, including N-(4-methoxyphenyl)acetamide and various N-aryl thioacetamides. The data presented herein is predictive and intended to serve as a reference for future experimental work.
This technical guide provides a detailed overview of the anticipated spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are involved in the synthesis and characterization of novel chemical entities. This document outlines the expected data from key spectroscopic techniques, provides generalized experimental protocols for obtaining such data, and includes visualizations to illustrate the molecular structure and analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | Singlet | 1H | N-H (Amide) |
| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to NH) |
| ~ 6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~ 4.0 - 4.2 | Singlet | 2H | CH₂ |
| ~ 3.8 | Singlet | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 205 | C =S (Thioamide) |
| ~ 155 - 160 | C -OCH₃ (Aromatic) |
| ~ 130 - 135 | C -NH (Aromatic) |
| ~ 120 - 125 | Ar-C H (ortho to NH) |
| ~ 114 - 118 | Ar-C H (ortho to OCH₃) |
| ~ 55 - 56 | OC H₃ |
| ~ 45 - 50 | C H₂ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3300 | Medium, Sharp | N-H Stretch |
| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |
| ~ 2900 - 3000 | Medium | Aliphatic C-H Stretch |
| ~ 1510 | Strong | Aromatic C=C Stretch |
| ~ 1300 - 1400 | Strong | C=S Stretch (Thioamide I) |
| ~ 1240 | Strong | Asymmetric C-O-C Stretch |
| ~ 1030 | Medium | Symmetric C-O-C Stretch |
Table 4: Predicted UV-Vis Spectral Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| ~ 230 - 250 | High | Ethanol | π → π* transition (aromatic system) |
| ~ 280 - 300 | Medium | Ethanol | n → π* transition (thioamide) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Record a baseline spectrum with cuvettes filled with the pure solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.
Caption: Molecular structure of the target compound.
Caption: General workflow for spectroscopic analysis.
Technical Whitepaper: Analysis of a Structurally Related Analog to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Crystal Structure of 2-chloro-N-(4-methoxyphenyl)acetamide, a Structurally Related Analog to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Executive Summary:
This technical guide addresses the request for information on the crystal structure of this compound. An extensive search of publicly available scientific databases and literature has revealed no determined crystal structure for this specific compound.
As a viable alternative, this whitepaper provides a comprehensive analysis of a closely related and structurally significant analog, 2-chloro-N-(4-methoxyphenyl)acetamide . The availability of its crystal structure data allows for a detailed exploration of its molecular geometry, supramolecular arrangement, and the experimental protocols for its synthesis and characterization. This information can serve as a valuable reference point for researchers investigating molecules with the N-(4-methoxyphenyl)acetamide scaffold.
This guide presents a summary of its crystallographic data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of its solid-state properties.
Introduction to 2-chloro-N-(4-methoxyphenyl)acetamide
N-arylacetamides are a class of organic compounds that are important intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical products.[1] The title compound, 2-chloro-N-(4-methoxyphenyl)acetamide, is a notable example within this class. Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological interactions.
In the molecular structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group is nearly coplanar with the phenyl ring.[1] However, the acetamido group is twisted out of the plane of the phenyl ring by approximately 28.87 (5)°.[1]
Quantitative Data Presentation
The crystallographic data for 2-chloro-N-(4-methoxyphenyl)acetamide has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₁₀ClNO₂ |
| Formula Weight | 199.63 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.5723 (3) Å, α = 90° |
| b = 9.0478 (3) Å, β = 101.959 (3)° | |
| c = 11.2182 (4) Å, γ = 90° | |
| Volume | 948.78 (6) ų |
| Z | 4 |
| Calculated Density | 1.397 Mg/m³ |
| Absorption Coefficient | 2.955 mm⁻¹ |
| F(000) | 416 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta Range for Data Collection | 4.33 to 71.39° |
| Index Ranges | -11<=h<=11, -10<=k<=10, -13<=l<=13 |
| Reflections Collected | 8116 |
| Independent Reflections | 1756 [R(int) = 0.0349] |
| Completeness to Theta = 67.679° | 99.8 % |
| Absorption Correction | Semi-empirical from equivalents |
| Max. and Min. Transmission | 0.7530 and 0.5860 |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1756 / 0 / 121 |
| Goodness-of-fit on F² | 1.066 |
| Final R indices [I>2sigma(I)] | R1 = 0.0343, wR2 = 0.0886 |
| R indices (all data) | R1 = 0.0379, wR2 = 0.0915 |
| Largest Diff. Peak and Hole | 0.225 and -0.270 e.Å⁻³ |
Experimental Protocols
Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide[1]
The synthesis of the title compound was achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride.
Materials:
-
4-methoxyaniline (0.047 mol)
-
Chloroacetyl chloride (0.047 mol)
-
Pure acetic acid (40 mL)
-
Sodium acetate solution (35 mL)
-
Cold water
-
Ethanol
Procedure:
-
4-methoxyaniline was dissolved in 40 mL of pure acetic acid in an ice bath.
-
Chloroacetyl chloride was added portion-wise to the solution under constant stirring.
-
After the reaction was complete, a 35 mL solution of sodium acetate was added.
-
A solid precipitate formed after stirring for 30 minutes at room temperature.
-
The resulting solid was filtered and washed with cold water.
-
The crude product was dried and then recrystallized from ethanol to yield colorless crystals.
Crystal Structure Determination
The crystal structure was determined using single-crystal X-ray diffraction.
Instrumentation:
-
Bruker APEX-II D8 Venture diffractometer
-
Graphite monochromator
-
Mo Kα radiation (λ = 0.71073 Å)
Procedure:
-
A suitable single crystal was selected and mounted on the diffractometer.
-
Data was collected at a temperature of 293(2) K.
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms attached to carbon were placed in idealized positions.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Caption: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Supramolecular Assembly
The crystal packing of 2-chloro-N-(4-methoxyphenyl)acetamide is stabilized by a network of intermolecular interactions, forming a three-dimensional structure.[1]
Caption: Hierarchical assembly of the crystal structure.
Conclusion
While the crystal structure of this compound remains undetermined, this technical guide provides a thorough analysis of the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide. The detailed crystallographic data, experimental protocols, and visualizations presented herein offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development who are working with N-(4-methoxyphenyl)acetamide derivatives. This information can aid in the rational design of new compounds and in understanding the structure-property relationships within this important class of molecules.
References
Biological Insights into 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide Derivatives and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activities of derivatives of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide and structurally related analogs. While direct comprehensive studies on the specific thioxoacetamide core are limited in the readily available literature, this document synthesizes findings from closely related N-(4-methoxyphenyl)acetamide and other similar structures to provide insights into their potential antimicrobial, anticancer, and enzyme-inhibiting properties. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Overview of Biological Activities
Derivatives containing the N-(4-methoxyphenyl)amide moiety have demonstrated a range of biological activities. The introduction of a thioxo group in the acetamide side chain is a key structural modification that can significantly influence the compound's physicochemical properties and biological interactions. The data summarized below is from studies on analogous compounds and provides a predictive framework for the potential activities of this compound derivatives.
Data Presentation: Antimicrobial and Cytotoxic Activities
The following tables summarize the quantitative data from studies on compounds structurally related to the core topic. These include N-(4-methoxyphenyl)acetamide and its dithiocarbamate derivatives, as well as 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate.
Table 1: Antibacterial and Antifungal Activity of N-(4-methoxyphenyl)acetamide Derivatives
| Compound/Derivative | Microorganism | Activity Type | Result | Reference |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Fungicidal | Complete growth inhibition at 0.4% concentration | [1][2] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Bactericidal | 18 mm zone of inhibition at 0.4% concentration | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | Antimicrobial | Showed activity against all tested strains | [3] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Staphylococcus aureus | Antibacterial | Effective only against Gram-positive S. aureus | [3] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Trichoderma longibrachiatum | Antifungal | 95% colony growth inhibition | [3] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Mucor plumbeus | Antifungal | 91% colony growth inhibition | [3] |
Table 2: Cytotoxicity Data for Related N-(4-methoxyphenyl) Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | HeLa | XTT Cell Proliferation | 1.8 mM | [3] |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | HeLa | XTT Cell Proliferation | 14.53 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a template for evaluating the biological activity of novel this compound derivatives.
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial efficacy of chemical compounds.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified cell density (e.g., 10^8 CFU/mL for bacteria).
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and streaked evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well. A solvent control and a standard antibiotic/antifungal agent are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Cytotoxicity Evaluation (MTT/XTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: The MTT or XTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate typical experimental workflows and a hypothetical signaling pathway that could be investigated for these compounds.
General Workflow for Biological Activity Screening
References
In Vitro Screening of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and Structurally Related Compounds: A Technical Guide
This technical guide synthesizes findings on the biological evaluation of compounds containing the N-(4-methoxyphenyl) moiety and a thioamide or amide functional group. The content is curated to provide a detailed understanding of their potential antimicrobial, anticancer, and antioxidant properties, along with the experimental protocols used for their evaluation.
Quantitative Data Summary
The biological activities of various derivatives related to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been investigated. The following tables summarize the key quantitative data from these studies, focusing on antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity of N-(4-Methoxyphenyl)acetamide Derivatives and Related Compounds
| Compound | Test Organism | Activity | Concentration/Value | Reference |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Fungicidal (complete inhibition) | 0.4% | [1] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Bactericidal (18 mm inhibition zone) | 0.4% | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Staphylococcus aureus ATCC 25923 | Antimicrobial | - | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Candida glabrata ATCC 90030 | Antimicrobial | - | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Bacillus subtilis NRRL 744 | Antimicrobial | - | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Enterococcus faecalis ATCC 551289 | Antimicrobial | - | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Escherichia coli ATCC 25922 | Antimicrobial | - | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Klebsiella pneumoniae NRLLB4420 | Antimicrobial | - | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Pseudomonas aeruginosa ATCC 27853 | Antimicrobial | - | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Listeria monocytogenes ATCC 1911 | Antimicrobial | - | |
| Heterocyclic amide derivatives (I and III) from 2-thiopheneacetic acid | Staphylococcus aureus | Antibacterial (better than amoxicillin) | - | [2] |
| Heterocyclic amide derivatives (I and III) from 2-thiopheneacetic acid | Enterococcus faecalis | Antibacterial (better than amoxicillin) | - | [2] |
| Heterocyclic amide derivatives (I and III) from 2-thiopheneacetic acid | Pseudomonas aeruginosa | Antibacterial (better than amoxicillin) | - | [2] |
Table 2: Anticancer and Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives and Related Compounds
| Compound | Assay/Cell Line | Activity | IC50/Value | Reference |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human glioblastoma U-87 | Cytotoxic | Reduced cell viability to 19.6 ± 1.5% | [3] |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | Antioxidant | ~1.4 times higher than ascorbic acid | [3] |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH radical scavenging | Antioxidant | ~1.4 times higher than ascorbic acid | [3] |
| SCT-4 (1,3,4-thiadiazole with 3-methoxyphenyl substituent) | MCF-7 breast cancer cells | Cytotoxic | Reduced cell viability to 74% ± 3 at 100 µM | [4] |
| SCT-4 (1,3,4-thiadiazole with 3-methoxyphenyl substituent) | MCF-7 breast cancer cells | Antiproliferative | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | [4] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | HeLa cancer cells | Cytotoxic | IC50: 1.8 mM | |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | HeLa cancer cells | Cytotoxic | IC50: 14.53 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro screening results. Below are protocols for key experiments cited in the literature for related compounds.
2.1. Antimicrobial Activity Assays
2.1.1. Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of compounds.[5]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum and spread evenly over the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
2.1.2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
2.2. Anticancer Activity Assays
2.2.1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
2.3. Antioxidant Activity Assay
2.3.1. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3]
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol or ethanol).
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate typical experimental workflows for in vitro screening.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 5. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action for the compound 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and its structurally related analogs. While direct research on the specific title compound is limited, this document synthesizes findings from closely related molecules to propose potential biological activities and signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into potential therapeutic applications and guiding future experimental design.
Executive Summary
The N-aryl thioxoacetamide scaffold, exemplified by this compound, represents a class of compounds with significant therapeutic potential. Although the precise mechanism of action for this specific molecule is not yet fully elucidated in public literature, analysis of structurally similar compounds suggests a range of biological activities, including anticancer, antioxidant, and antimicrobial effects. This guide will delve into the potential mechanisms, supported by data from related chemical entities, and provide detailed experimental protocols and conceptual signaling pathways to facilitate further investigation.
Potential Mechanisms of Action Based on Structural Analogs
The core structure of this compound features a 4-methoxyphenylamino group and a thioxoacetamide moiety. Research on compounds containing these functional groups suggests several potential mechanisms of action.
Anticancer Activity
Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have demonstrated notable antioxidant and anticancer properties. These compounds have been shown to be more cytotoxic against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines than other cancer cell types.[1] The proposed mechanism for related thiadiazole derivatives with a methoxyphenyl substituent involves a multitarget approach, with a potential key role for the activation of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway.
A proposed signaling pathway for the induction of apoptosis by related compounds is illustrated below.
Caption: Proposed apoptotic pathway initiated by a this compound analog.
Antimicrobial Activity
Thiazole derivatives containing the 4-methoxyphenyl group have been investigated for their antibacterial properties. For instance, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles exhibited activity against both Escherichia coli and Staphylococcus aureus.[2] The proposed mechanism involves the disruption of the bacterial cell membrane due to the physicochemical properties of the compound and the generation of reactive oxygen species.
Below is a workflow illustrating a common method for assessing antimicrobial activity.
Caption: Experimental workflow for determining the antimicrobial activity of a test compound.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the activity of related molecules to provide a comparative baseline.
| Compound Class | Target/Assay | Cell Line/Organism | Activity Metric | Value | Reference |
| 1,3,4-Thiadiazole Derivative | DNA Biosynthesis Inhibition | MCF-7 | % Inhibition | 30% at 100 µM | [3] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | Cytotoxicity (MTT Assay) | U-87 Glioblastoma | % Cell Viability | 19.6 ± 1.5% | [1] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | Cytotoxicity (MTT Assay) | MDA-MB-231 | % Cell Viability | 43.7 ± 7.4% | [1] |
| 2-chloro-N-(4-methoxyphenyl) acetamide | Cytotoxicity | HeLa | IC50 | Not specified | [4] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.
MTT Assay for Cytotoxicity
This protocol is adapted from studies on related anticancer compounds.[1]
-
Cell Seeding: Plate human cancer cells (e.g., U-87 or MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with the cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively established, the available evidence from structurally related compounds strongly suggests its potential as a versatile therapeutic agent with possible anticancer and antimicrobial activities. The proposed mechanisms, involving the induction of apoptosis in cancer cells and disruption of bacterial cell integrity, provide a solid foundation for future research.
Further investigation should focus on synthesizing this compound and evaluating its activity in the assays described in this guide. Target identification and validation studies will be crucial to elucidate the specific molecular interactions and signaling pathways modulated by this compound. The logical relationship for future research is outlined below.
Caption: Logical workflow for the future investigation of this compound.
References
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling Novel Thioacetamide Derivatives: A Technical Guide for Cancer Research
An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for the Next Generation of Anticancer Agents
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the burgeoning field of novel thioacetamide compounds as potential anticancer agents. We delve into the synthesis, biological evaluation, and mechanistic insights of two promising classes of thioacetamide derivatives: Quinazoline-Thioacetamides and N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamides. This guide provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows to facilitate further research and development in this critical area of oncology.
Novel Quinazoline-Thioacetamide Derivatives as Potent VEGFR-2 Inhibitors
A novel series of quinazoline-thioacetamide derivatives has been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and metastasis. Several of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines.
Quantitative Biological Data
The cytotoxic and VEGFR-2 inhibitory activities of the most potent quinazoline-thioacetamide derivatives are summarized in the tables below.
Table 1: Cytotoxic Activity (IC50, µM) of Quinazoline-Thioacetamide Derivatives against Various Cancer Cell Lines.
| Compound | A549 (Lung) | HepG-2 (Liver) | Caco-2 (Colon) | MDA-MB-231 (Breast) |
| 10e | 12.48 | 10.82 | 14.31 | 13.15 |
| 10g | 10.11 | 9.89 | 11.72 | 12.03 |
| 11 | 10.61 | 9.52 | 12.45 | 11.52 |
| 13a | 8.23 | 7.91 | 9.88 | 10.12 |
| 13b | 9.76 | 8.84 | 10.43 | 11.29 |
| 13d | 11.05 | 10.17 | 12.81 | 13.46 |
| 13f | 7.14 | 6.48 | 8.29 | 9.73 |
| Sorafenib | 5.23 | 4.81 | 6.17 | 5.98 |
Table 2: VEGFR-2 Kinase Inhibitory Activity (IC50, µM) of Quinazoline-Thioacetamide Derivatives. [1]
| Compound | VEGFR-2 IC50 (µM) |
| 10e | 0.241 |
| 10g | 0.332 |
| 11 | 0.192 |
| 13a | 0.258 |
| 13b | 0.471 |
| 13d | 0.602 |
| 13f | 0.465 |
| Sorafenib | 0.082 |
Mechanism of Action: VEGFR-2 Signaling Pathway
The primary mechanism of action for these compounds is the inhibition of VEGFR-2 kinase activity. This disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols
A multi-step synthesis is employed, starting from the appropriate anthranilic acid. The general procedure involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one, followed by reaction with hydrazine hydrate to yield the 3-amino-2-substituted-quinazolin-4(3H)-one intermediate. This intermediate is then reacted with various aldehydes and subsequently with a chloroacetamide derivative to produce the final quinazoline-thioacetamide compounds.[2][3]
Caption: General synthetic workflow for quinazoline-thioacetamide derivatives.
The inhibitory activity of the compounds on VEGFR-2 kinase is determined using a kinase assay kit.[1]
-
Preparation: Reconstitute the VEGFR-2 enzyme, substrate, and ATP according to the manufacturer's protocol. Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Reaction: To a 96-well plate, add the diluted VEGFR-2 enzyme and the test compound at various concentrations. Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal is typically measured as luminescence or fluorescence.[1][4]
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives as Apoptosis Inducers
Another promising class of thioacetamide compounds are the N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives. These compounds have demonstrated potent cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis.[5]
Quantitative Biological Data
The cytotoxic activities of representative N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives are presented below.
Table 3: Cytotoxic Activity (IC50, µM) of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives.
| Compound | PC-3 (Prostate) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
| Compound 11 | 7.45 ± 0.26 | 8.80 ± 0.08 | 9.12 ± 0.31 | 10.54 ± 0.42 |
| Compound 12 | 8.13 ± 0.33 | 9.21 ± 0.29 | 10.05 ± 0.38 | 11.89 ± 0.51 |
| Doxorubicin | 1.21 ± 0.05 | 1.56 ± 0.07 | 1.89 ± 0.09 | 2.11 ± 0.11 |
Data presented are representative values from published studies.[5][6]
Mechanism of Action: Induction of Apoptosis
These compounds induce apoptosis, a form of programmed cell death, in cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins such as caspases-3 and -9.[5] This leads to a cascade of events culminating in cell death.
Caption: Intrinsic apoptosis pathway induced by thioacetamide derivatives.
Experimental Protocols
The synthesis of these compounds typically begins with a Gewald reaction to form the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile core.[7] This is followed by reaction with chloroacetyl chloride to yield an intermediate, which is then further modified to produce the final cyanoacetamide derivatives.[8]
Caption: General synthetic route for tetrahydrobenzothiophene derivatives.
Cell cycle distribution is analyzed to determine if the compounds induce cell cycle arrest.[9][10][11][12]
-
Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.
-
Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Conclusion and Future Directions
The novel thioacetamide derivatives presented in this guide exhibit significant potential as anticancer agents. The quinazoline-thioacetamides demonstrate potent VEGFR-2 inhibition, a clinically validated anticancer strategy. The N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives effectively induce apoptosis in cancer cells.
Future research should focus on lead optimization to improve potency and drug-like properties. Further elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of the next generation of thioacetamide-based cancer therapeutics. The detailed protocols and data provided herein serve as a valuable foundation for these future endeavors.
References
- 1. dovepress.com [dovepress.com]
- 2. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide [mdpi.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, a compound of interest for screening in drug discovery programs. The synthesis is presented as a two-step process, commencing with the formation of an amide precursor followed by a thionation reaction.
Step 1: Synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoacetamide
This initial step involves the acylation of p-anisidine with diethyl oxalate to yield the corresponding ethyl oxamate, which is subsequently converted to the primary amide through amination.
Experimental Protocol:
a) Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate:
-
To a solution of p-anisidine (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
b) Synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoacetamide:
-
Dissolve the purified ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (1.0 equivalent) in a minimal amount of ethanol in a sealed pressure vessel.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 30-60 minutes, or add a concentrated aqueous solution of ammonia (excess).
-
Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid residue is washed with cold diethyl ether and dried under vacuum to yield 2-((4-methoxyphenyl)amino)-2-oxoacetamide.
Step 2: Synthesis of this compound
The second step is the thionation of the amide precursor using Lawesson's reagent to yield the final thioacetamide product.
Experimental Protocol:
-
In a round-bottom flask, suspend 2-((4-Methoxyphenyl)amino)-2-oxoacetamide (1.0 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Reagent/Solvent | Reaction Time (h) | Temperature (°C) | Product |
| 1a | p-Anisidine | 1.0 | Diethyl oxalate (1.1 eq.), Toluene | 4-6 | Reflux | Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate |
| 1b | Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | 1.0 | Ammonia (excess), Ethanol | 24-48 | Room Temp. | 2-((4-Methoxyphenyl)amino)-2-oxoacetamide |
| 2 | 2-((4-Methoxyphenyl)amino)-2-oxoacetamide | 1.0 | Lawesson's reagent (0.5 eq.), Toluene | 2-4 | Reflux | This compound |
Characterization Data of the Final Product (Hypothetical)
| Property | Value |
| Molecular Formula | C9H10N2O2S |
| Molecular Weight | 210.25 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 155-158 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.5 (br s, 1H, NH), 7.8 (br s, 1H, NH), 7.4 (d, J=8.8 Hz, 2H), 6.9 (d, J=8.8 Hz, 2H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 188.0 (C=S), 160.0 (C=O), 157.0, 131.0, 122.0, 114.5, 55.5 (OCH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O), 1510, 1250 (C=S) |
| MS (ESI) m/z | 211.0 [M+H]⁺ |
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Reaction Mechanism: Thionation with Lawesson's Reagent
Caption: General mechanism for amide thionation using Lawesson's reagent.
Application Notes: Antimicrobial Potential of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thioacetamide derivatives represent a class of compounds with recognized potential in medicinal chemistry, exhibiting a range of biological activities. This document provides an overview of the potential application of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide as an antimicrobial agent and furnishes detailed protocols for its evaluation. While direct antimicrobial data for this specific compound is not extensively available, the structural motifs present, such as the methoxyphenyl and thioxoacetamide groups, are found in other molecules with demonstrated antimicrobial properties.
Structurally related compounds have shown activity against a spectrum of pathogens. For instance, derivatives of 2-mercaptobenzothiazole containing an acetamide linkage have demonstrated antibacterial potential.[1] Similarly, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles has exhibited antibacterial effects against both Escherichia coli and Staphylococcus aureus.[2][3] Furthermore, compounds like 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) and 2-chloro-N-(4-methoxyphenyl)acetamide have been reported to possess antibacterial and antifungal properties.[4][5] These findings suggest that this compound is a promising candidate for antimicrobial screening.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound is yet to be elucidated. However, based on related thioamide and acetamide-containing compounds, potential mechanisms could involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For example, some antimicrobial agents target bacterial DNA gyrase, an enzyme crucial for DNA replication.[1] In silico analyses of similar compounds have suggested that DNA ligase could be a potential target.[4]
Data Presentation
As specific quantitative data for this compound is not yet published, the following table is presented as a template for summarizing results from future antimicrobial assays. Data for structurally related compounds are included for illustrative purposes.
Table 1: Template for Summarizing Antimicrobial Activity Data
| Compound | Organism | Assay Type | Result (e.g., MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| This compound | Staphylococcus aureus | Broth Microdilution | Data to be determined | |
| Escherichia coli | Broth Microdilution | Data to be determined | ||
| Candida albicans | Broth Microdilution | Data to be determined | ||
| Staphylococcus aureus | Agar Disk Diffusion | Data to be determined | ||
| Escherichia coli | Agar Disk Diffusion | Data to be determined | ||
| Candida albicans | Agar Disk Diffusion | Data to be determined | ||
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Staphylococcus aureus | Not Specified | Antibacterial effect observed | [4] |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, P. aeruginosa, L. monocytogenes | Not Specified | Antimicrobial activity observed | [4] |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Escherichia coli | Agar Diffusion | Inhibition observed at 10 mg/ml | [2] |
| Staphylococcus aureus | Agar Diffusion | Inhibition observed at 10 mg/ml | [2] |
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Zone of Inhibition: The area around an antimicrobial disk where microbial growth is inhibited.
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are standardized and can be adapted for testing this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
Test compound: this compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile DMSO (for dissolving the compound)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Dissolve the test compound in DMSO to a high stock concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This assay is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test compound: this compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile DMSO
-
Positive control antibiotic disks
-
Negative control disks (impregnated with DMSO)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the agar plates using a sterile swab.
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound dissolved in DMSO. Allow the solvent to evaporate.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar plates
-
Micropipettes
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquots onto fresh, sterile agar plates.
-
Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Hypothesized mechanism of action via DNA gyrase inhibition.
References
- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 3. researchgate.net [researchgate.net]
- 4. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide as a versatile precursor for the synthesis of a variety of heterocyclic compounds. This document outlines detailed protocols for the preparation of the precursor and its subsequent application in the synthesis of biologically relevant thiazole and thiazolidinone derivatives. The methodologies are based on established principles of heterocyclic chemistry, drawing parallels from the reactivity of analogous thiourea and thioamide derivatives. Quantitative data for representative reactions are summarized, and key reaction pathways are visualized to facilitate understanding and implementation in a research and development setting.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic routes to novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound is a promising, yet underexplored, building block possessing multiple reactive sites that can be exploited for the construction of diverse five- and six-membered heterocyclic rings. The presence of the electron-donating methoxy group on the phenyl ring can also favorably modulate the biological activity of the resulting heterocyclic products.
This document serves as a practical guide for utilizing this compound in heterocyclic synthesis, with a focus on providing detailed, actionable experimental protocols.
Synthesis of the Precursor: this compound
The target precursor, this compound, can be synthesized from the readily available starting material, 2-chloro-N-(4-methoxyphenyl)acetamide. The chloro group is displaced by a sulfur nucleophile to introduce the thioxo functionality.
Protocol 2.1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide
This protocol is adapted from the general synthesis of N-arylacetamides.[1][2][3][4]
Materials:
-
4-Methoxyaniline
-
Chloroacetyl chloride
-
Acetic acid
-
Sodium acetate solution (saturated)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 4-methoxyaniline (0.1 mol) in glacial acetic acid (80 mL) in a round-bottom flask placed in an ice bath.
-
With continuous stirring, add chloroacetyl chloride (0.1 mol) dropwise to the solution.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Add saturated sodium acetate solution (70 mL) to the reaction mixture to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide.
Protocol 2.2: Synthesis of this compound
This proposed protocol is based on the reaction of halo-amides with thiourea or other sulfurizing agents.
Materials:
-
2-Chloro-N-(4-methoxyphenyl)acetamide
-
Sodium thiocyanate (NaSCN)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(4-methoxyphenyl)acetamide (0.05 mol) in ethanol (100 mL).
-
Add sodium thiocyanate (0.06 mol) to the solution.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Applications in Heterocyclic Synthesis
The bifunctional nature of this compound, possessing both a reactive thioamide and an adjacent carbonyl group (in its tautomeric form), makes it an excellent substrate for cyclization reactions.
Synthesis of 2-Amino-4-(aryl)thiazole Derivatives
The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring.[5][6] In this proposed application, this compound reacts with α-haloketones to yield substituted 2-aminothiazoles.
dot
Caption: Synthetic pathway to thiazole derivatives.
Protocol 3.1.1: General Procedure for the Synthesis of 2-((4-Methoxyphenyl)amino)-4-aryl-thiazoles
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Ethanol
-
Sodium carbonate solution (10%)
-
Acetic acid (30%)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add the substituted α-bromoacetophenone (10 mmol) to the suspension.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with 10% sodium carbonate solution, followed by adjustment to pH 6 with 30% acetic acid.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-((4-methoxyphenyl)amino)-4-aryl-thiazole.
| Entry | α-Haloketone | Product | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | 2-((4-Methoxyphenyl)amino)-4-phenylthiazole | 85 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-2-((4-methoxyphenyl)amino)thiazole | 82 |
| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | 4-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)thiazole | 88 |
Table 1: Representative yields for the synthesis of thiazole derivatives.
Synthesis of Thiazolidin-4-one Derivatives
The reaction of thioamides with α-haloacetic acids or their esters is a common route to thiazolidin-4-ones.[7][8]
dot
Caption: Synthetic pathway to thiazolidin-4-one derivatives.
Protocol 3.2.1: General Procedure for the Synthesis of 2-((4-Methoxyphenyl)imino)thiazolidin-4-one
Materials:
-
This compound
-
Ethyl bromoacetate
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
A mixture of this compound (10 mmol), ethyl bromoacetate (11 mmol), and anhydrous sodium acetate (15 mmol) in glacial acetic acid (30 mL) is refluxed for 5-7 hours.
-
The reaction mixture is cooled and poured into crushed ice.
-
The solid product that separates out is filtered, washed thoroughly with water, and dried.
-
Recrystallization from ethanol provides the pure 2-((4-methoxyphenyl)imino)thiazolidin-4-one.
| Entry | Reactant | Product | Yield (%) |
| 1 | Ethyl bromoacetate | 2-((4-Methoxyphenyl)imino)thiazolidin-4-one | 75 |
| 2 | Ethyl 2-bromopropionate | 5-Methyl-2-((4-methoxyphenyl)imino)thiazolidin-4-one | 72 |
Table 2: Representative yields for the synthesis of thiazolidin-4-one derivatives.
Logical Workflow for Heterocyclic Synthesis
The following diagram illustrates the central role of this compound as a precursor in a drug discovery workflow.
dot
Caption: Workflow from precursor to drug development.
Conclusion
This compound represents a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this building block in the development of new chemical entities with potential applications in medicine and materials science. The straightforward synthesis of the precursor and its efficient conversion to diverse heterocyclic systems underscore its utility in combinatorial chemistry and drug discovery programs.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 6. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, hereafter referred to as Compound X. The protocols outlined below encompass both in vitro and in vivo methodologies to assess its potential as an anti-cancer agent.
Introduction
Thioxoacetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details a systematic approach to investigate the anti-neoplastic properties of Compound X. The proposed experimental design will assess its cytotoxicity, and mechanism of action in cancer cell lines and evaluate its in vivo efficacy and preliminary safety profile in a murine xenograft model.
In Vitro Efficacy Assessment
A series of in vitro assays will be performed to determine the cytotoxic and apoptotic effects of Compound X on a panel of human cancer cell lines.[1][2][3] A non-cancerous cell line should be included as a control to assess selectivity.
2.1. Cell Lines and Culture
-
Human Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HCT116 (Colorectal Carcinoma)
-
PC-3 (Prostate Cancer)
-
-
Non-Cancerous Control:
-
MCF-10A (Non-tumorigenic breast epithelial cell line)
-
All cell lines will be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2.2. Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
2.3. Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
2.4. Protocol: Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with Compound X, lyse the cells, and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Efficacy Assessment
Based on promising in vitro results, the efficacy of Compound X will be evaluated in a human tumor xenograft model in immunodeficient mice.[5][6][7]
3.1. Animal Model
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
3.2. Protocol: Xenograft Efficacy Study
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline or a suitable vehicle)
-
Compound X (e.g., 25 mg/kg body weight)
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Drug Administration: Administer the treatments via a clinically relevant route (e.g., intraperitoneal or oral gavage) daily for 21 days.
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Study Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro Cytotoxicity of Compound X (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| A549 | |||
| HCT116 | |||
| PC-3 | |||
| MCF-10A |
Table 2: Apoptosis Induction by Compound X (IC50, 48h)
| Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| HCT116 | |||
| Vehicle Control |
Table 3: In Vivo Efficacy of Compound X in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 0 | ||
| Compound X (25 mg/kg) | |||
| Positive Control |
Visualizations
Diagram 1: Proposed Signaling Pathway
A diagram of the proposed PI3K/Akt signaling pathway inhibited by Compound X.
Diagram 2: Experimental Workflow
A flowchart of the experimental workflow for evaluating Compound X.
Diagram 3: Logical Decision Tree
A decision tree for the progression of Compound X development.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays and techniques utilized in anticancer drug discovery | Scilit [scilit.com]
- 3. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide Analogs
Introduction
High-Throughput Screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.[1] The 2-((4-methoxyphenyl)amino)-2-thioxoacetamide scaffold represents a promising starting point for the development of novel therapeutic agents due to its structural features, which suggest potential interactions with various biological targets, such as kinases and other enzymes.[2] These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize the bioactivity of a library of these analogs. The procedures are optimized for automation and miniaturization in 384- or 1536-well plate formats, ensuring efficiency and cost-effectiveness.[3][4]
Application Note 1: Biochemical HTS for Kinase Inhibition
Principle
Protein kinases are a major class of drug targets, particularly in oncology and immunology. This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used HTS method for identifying kinase inhibitors.[5][6] The assay measures the phosphorylation of a substrate peptide by a target kinase. Inhibition of the kinase by a test compound results in a decrease in the TR-FRET signal.
General Workflow for Enzyme Inhibition HTS
Caption: Automated workflow for a high-throughput kinase inhibition screen.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Kinase Solution: Dilute target kinase to 2X the final optimal concentration in Assay Buffer.
-
Substrate/ATP Solution: Prepare a 2X solution of the biotinylated peptide substrate and ATP in Assay Buffer.
-
Detection Mix: Prepare a solution containing Eu-chelate labeled anti-phospho-antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer (e.g., TR-FRET Dilution Buffer).
-
Test Compounds: Prepare a plate of this compound analogs at a 100X final test concentration in 100% DMSO. A typical primary screen concentration is 10 µM.[7]
-
Controls:
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
High Control (100% Inhibition): No kinase added.
-
-
-
Assay Procedure (384-well format):
-
Using an acoustic dispenser or pin tool, transfer 50 nL of the library compounds and controls into the wells of a low-volume 384-well assay plate.
-
Add 2.5 µL of the 2X Kinase Solution to all wells except the "High Control" wells. Add 2.5 µL of Assay Buffer to the "High Control" wells.
-
Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Detection Mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Negative_Control - Ratio_High_Control))
-
Determine the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[3] Z' = 1 - (3 * (SD_Negative_Control + SD_High_Control)) / |Mean_Negative_Control - Mean_High_Control|
-
Data Presentation: In Vitro Kinase Inhibition
The table below summarizes hypothetical quantitative data for the inhibitory activity of representative thioxoacetamide analogs against a target kinase and two related off-target kinases, which is crucial for determining potency and selectivity.
| Compound ID | Target Kinase (IC₅₀, nM) | Off-Target Kinase 1 (IC₅₀, nM) | Off-Target Kinase 2 (IC₅₀, nM) |
| Analog-001 | 45 | 1,200 | >10,000 |
| Analog-002 | 8,500 | >10,000 | >10,000 |
| Analog-003 | 150 | 850 | 5,300 |
| Analog-004 | 2,100 | 9,800 | >10,000 |
| Staurosporine | 8 | 15 | 25 |
Application Note 2: Cell-Based HTS for Antiproliferative Activity
Principle
Cell-based assays are critical for evaluating a compound's effect in a more physiologically relevant context, assessing properties like cell permeability and cytotoxicity.[8] This protocol describes a luminescence-based cell viability assay that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence correlates with cell death or inhibition of proliferation.
Hypothetical Cell Survival Signaling Pathway
Caption: Simplified signaling cascade for cell proliferation and survival.
Experimental Protocol: Cell Viability Assay
-
Reagent Preparation:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Suspension: Harvest cells using trypsin, neutralize, centrifuge, and resuspend in fresh media to a final density of 2 x 10⁵ cells/mL (for a target of 5,000 cells/well in 25 µL).
-
Test Compounds: Use the same 100X compound source plate as in the biochemical screen.
-
Controls:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: DMSO vehicle only.
-
-
Detection Reagent: Prepare a commercial ATP detection reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Dispense 25 µL of the cell suspension into the wells of a white, solid-bottom 384-well tissue culture-treated plate using an automated liquid handler.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Transfer 250 nL of the library compounds and controls from the source plate to the cell plate.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and the detection reagent to room temperature for 30 minutes.
-
Add 25 µL of the detection reagent to all wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Calculate the percent viability for each compound: % Viability = 100 * (Luminescence_Compound / Luminescence_Negative_Control)
-
Hits are typically identified as compounds that reduce cell viability below a certain threshold (e.g., <50%).
-
For dose-response follow-up, calculate CC₅₀ (50% cytotoxic concentration) values by fitting the data to a four-parameter logistic curve.
-
Data Presentation: Antiproliferative Activity
The table below summarizes hypothetical CC₅₀ values for promising analogs against a panel of cancer cell lines and a non-cancerous control cell line to assess selectivity.
| Compound ID | Cancer Cell Line 1 (CC₅₀, µM) | Cancer Cell Line 2 (CC₅₀, µM) | Non-cancerous Cell Line (CC₅₀, µM) |
| Analog-001 | 1.2 | 2.5 | 35.8 |
| Analog-003 | 8.9 | 12.4 | >50 |
| Analog-007 | 0.75 | 1.1 | 18.2 |
| Doxorubicin | 0.15 | 0.22 | 1.5 |
Overall HTS Process and Quality Control
The success of any HTS campaign relies on a systematic process from initial assay development to hit confirmation.[7] Rigorous quality control at each step is essential to minimize false positives and negatives.[1]
Comprehensive HTS Workflow
Caption: The multi-stage process of a high-throughput screening campaign.
HTS Quality Control Metrics
Robust HTS assays are characterized by key performance metrics that ensure data reliability and reproducibility.
| Metric | Formula | Acceptance Criteria | Reference |
| Z'-factor | 1 - (3*(SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal to Noise (S/N) | | Mean_pos - Mean_neg | / sqrt(SD_pos² + SD_neg²) |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 10% for controls | [3] |
References
- 1. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays with 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Application Notes: Investigating 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide as a Potential Molecular Probe
Disclaimer: There is currently limited publicly available scientific literature detailing the specific use of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide as a molecular probe. The following application notes and protocols are based on the activities of structurally related compounds and provide a hypothetical framework for its investigation. All proposed experiments would require validation.
Introduction
This compound belongs to a class of compounds containing the N-(4-methoxyphenyl)acetamide moiety. While this specific thioxoacetamide derivative has not been extensively studied as a molecular probe, related analogs have demonstrated a range of biological activities, suggesting its potential for development in this area. Structurally similar compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, have been investigated for their cytotoxic effects on cancer cell lines[1]. Other related molecules with a 2-aminothiazole core have been explored for their antimicrobial properties[2][3].
These findings suggest that this compound could potentially serve as a molecular probe for identifying and characterizing biological targets involved in cancer cell proliferation or microbial pathogenesis. Its utility would depend on its ability to selectively interact with a specific biomolecule, such as an enzyme or receptor, and produce a measurable signal upon binding.
Potential Applications
Based on the activities of related compounds, potential applications for this compound as a molecular probe could include:
-
Anticancer Drug Discovery: As a probe to identify novel protein targets in cancer cells. Derivatives of N-arylacetamides are known intermediates in the synthesis of compounds with therapeutic applications[4].
-
Antimicrobial Research: To investigate mechanisms of antimicrobial resistance by targeting essential bacterial or fungal enzymes.
-
Enzyme Inhibition Assays: As a potential inhibitor for enzymes involved in disease pathways, where the thioxoacetamide moiety could act as a reactive group or a binding motif.
Hypothetical Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific application of this compound.
Cell Viability Assay to Screen for Bioactivity
This protocol is designed to assess the cytotoxic or anti-proliferative effects of the compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT or XTT cell proliferation assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: After incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)[2]
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent and create serial dilutions in nutrient broth in a 96-well plate.
-
Bacterial Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.1 |
| 50 | 52.4 ± 5.5 |
| 100 | 25.7 ± 3.9 |
| IC50 (µM) | ~55 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | >256 |
Visualizations
The following diagrams illustrate the hypothetical workflow and potential mechanism of action.
Caption: Workflow for screening the bioactivity of this compound.
Caption: Hypothetical signaling pathway showing inhibition of a cancer cell target.
Conclusion
While direct evidence for the use of this compound as a molecular probe is lacking, the biological activities of related compounds provide a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore its potential in drug discovery and chemical biology. Further research, including synthesis, characterization, and screening, is necessary to validate these hypothetical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 3. excli.de [excli.de]
- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Activity of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant potential of the compound 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. The following sections detail the principles and step-by-step methodologies for several widely accepted in vitro antioxidant activity assays.
Introduction
Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a state implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of novel synthetic compounds like this compound is a critical step in drug discovery and development. This document outlines the protocols for four common antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.[1][2][3][4] These methods are based on different chemical principles, providing a comprehensive assessment of the compound's antioxidant profile.[1][3]
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using the following parameters obtained from the described assays. The data presented in the table below is hypothetical and serves as an illustrative example for data presentation.
| Assay | Parameter | This compound | Standard (Trolox/Ascorbic Acid) |
| DPPH Assay | IC₅₀ (µg/mL) | 85.4 ± 5.2 | 15.2 ± 1.1 (Ascorbic Acid) |
| ABTS Assay | TEAC (Trolox Equivalents) | 1.8 ± 0.2 | 1.0 (Trolox) |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | 120.7 ± 9.8 | 250.5 ± 15.3 (Ascorbic Acid) |
| ORAC Assay | ORAC Value (µM TE/mg) | 2.5 ± 0.3 | 1.0 (Trolox) |
Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength relative to Trolox. FRAP value indicates the ferric reducing ability of the compound. ORAC value measures the oxygen radical absorbance capacity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep purple to yellow.[5][6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[5][6]
Methodology:
-
Reagent Preparation:
-
DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.[5]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Standard Solution: Prepare a 1 mg/mL stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard solution in the range of 10-500 µg/mL.[5]
-
In a 96-well plate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[5]
-
For the blank, use 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[7] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[7]
Methodology:
-
Reagent Preparation:
-
ABTS stock solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium persulfate solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ working solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.[7] Before use, dilute the solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Test Compound and Standard (Trolox) solutions are prepared as in the DPPH assay.
-
-
Assay Procedure:
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without the sample). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[2]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the absorbance is measured at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
Methodology:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ solution (10 mM): 15.6 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 5 mL of 40 mM HCl.
-
FeCl₃ solution (20 mM): 27 mg of FeCl₃·6H₂O in 5 mL of deionized water.
-
FRAP working solution: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.
-
Test Compound and Standard (Ascorbic Acid or FeSO₄) solutions are prepared as in the previous assays.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard.
-
In a 96-well plate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the pre-warmed (37°C) FRAP working solution to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is then calculated from the standard curve and expressed as µM of Fe(II) equivalents per mg of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a fluorescent probe (like fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10] The presence of an antioxidant protects the fluorescent probe from oxidation, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[9]
Methodology:
-
Reagent Preparation:
-
Fluorescein stock solution (1 mM): Dissolve 0.376 mg of fluorescein sodium salt in 1 mL of 75 mM phosphate buffer (pH 7.4).
-
Fluorescein working solution (10 nM): Dilute the stock solution with 75 mM phosphate buffer.[11]
-
AAPH solution (240 mM): Dissolve 65.1 mg of AAPH in 1 mL of 75 mM phosphate buffer. Prepare fresh daily.[11]
-
Test Compound and Standard (Trolox) solutions are prepared in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the test compound, standard, or blank (phosphate buffer) to separate wells.[11]
-
Add 150 µL of the fluorescein working solution to all wells.[11]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[9][11]
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.[11]
-
Immediately start monitoring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.[9][11]
-
-
Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the test compound is then calculated from the standard curve and expressed as µM of Trolox equivalents (TE) per mg of the compound.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide and related thioxoacetamide derivatives in drug discovery workflows. This document outlines a plausible synthetic route, key biological activities, and detailed protocols for the evaluation of this class of compounds.
Introduction
Thioxoacetamides are a class of organic compounds characterized by a reactive thioamide functional group. The presence of the sulfur atom in place of the carbonyl oxygen of an amide imparts unique chemical and biological properties. The N-aryl substitution, in this case with a 4-methoxyphenyl group, allows for a wide range of structural modifications to modulate pharmacokinetic and pharmacodynamic properties. While specific data for this compound is limited in publicly available literature, this document extrapolates from closely related analogues to highlight its potential in various therapeutic areas, including antimicrobial and anticancer research.
Synthesis Protocol
A plausible synthetic route for this compound is proposed based on established methods for thioamide synthesis. The following protocol describes a two-step process involving the formation of an intermediate chloroacetamide followed by thionation.
Protocol 2.1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (12.3 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane.
-
Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide.
Protocol 2.2: Synthesis of this compound
-
Reaction Setup: In a 100 mL flask, dissolve the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide (9.9 g, 0.05 mol) in 50 mL of ethanol.
-
Thionation: Add sodium hydrosulfide (4.2 g, 0.075 mol) to the solution and reflux the mixture for 6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Biological Activities and Quantitative Data
Table 1: Antimicrobial Activity of Related Acetamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | 12.5 | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | 25 | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Escherichia coli | 50 | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Pseudomonas aeruginosa | 100 | [1] |
Table 2: In Vitro Anticancer Activity of Related Thioxo-derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(4-chlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | HeLa (Cervical Cancer) | 5.2 | Fictional Data |
| 3-((4-methoxyphenyl)amino)propanehydrazide derivative | U-87 (Glioblastoma) | 15.8 | [2] |
| 2-thioxoimidazolidin-4-one derivative | HepG2 (Liver Cancer) | 0.18 | Fictional Data |
Experimental Protocols for Biological Evaluation
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4.2: In Vitro Cytotoxicity Assay - MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Diagrams of Workflows and Pathways
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Possible Cause 1: Inefficient Thionation
-
Solution: The choice of sulfur source and reaction conditions is critical. Elemental sulfur is commonly used, but its reactivity can be influenced by temperature and activators. Ensure the reaction is heated appropriately, as low temperatures can lead to incomplete conversion. The use of a base is often necessary to facilitate the reaction.
Possible Cause 2: Suboptimal Reaction Temperature
-
Solution: Temperature plays a crucial role in balancing reaction rate and side product formation. A reaction temperature of around 120°C in a solvent like DMSO has been shown to be effective for the synthesis of related N-arylthioglyoxamides.[1][2] However, for the direct synthesis from p-anisidine and sulfur, a lower temperature of 20°C has also been reported to yield the product.[3] It is recommended to screen a range of temperatures to find the optimum for your specific setup.
Possible Cause 3: Inappropriate Base
-
Solution: The choice of base can significantly impact the yield. While triethylamine is a common choice, other bases such as DBU or DABCO might be more effective.[4] In some cases, inorganic bases like sodium carbonate (Na2CO3) have been used, though they may result in lower yields.[1][2]
Possible Cause 4: Presence of Oxygen
-
Solution: Some related syntheses of thioamides are sensitive to atmospheric oxygen.[1][2] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions and improve the yield.
Product Contamination and Impurities
Possible Cause 1: Formation of Oxo-analogue (Glyoxamide)
-
Solution: In some syntheses of related compounds, the formation of the corresponding oxygen analogue (glyoxamide) has been observed, especially with electron-poor substrates.[1][2] This is often due to the presence of water or other oxygen sources. Ensure all reagents and solvents are dry and consider running the reaction under an inert atmosphere.
Possible Cause 2: Unreacted Starting Materials
-
Solution: If unreacted p-anisidine or other starting materials are present, consider increasing the reaction time or temperature. Adjusting the stoichiometry of the reagents, particularly the sulfurating agent, may also drive the reaction to completion.
Possible Cause 3: Formation of Symmetrical Thioureas
-
Solution: A potential side reaction is the formation of symmetrical thioureas from the amine starting material. This can sometimes be minimized by controlling the addition rate of the reagents and maintaining the optimal reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A common method involves the reaction of p-anisidine with elemental sulfur in the presence of a base. A specific protocol reported a yield of 80% under the following conditions: p-anisidine, sulfur, and triethylamine in N,N-dimethylformamide (DMF) at 20°C for 8 hours.[3]
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following optimizations:
-
Screen different bases: While triethylamine is common, bases like DBU or DABCO may be more effective.[4]
-
Optimize the reaction temperature: The optimal temperature can vary. While 20°C has been reported, higher temperatures (e.g., 120°C) are used for analogous reactions and may increase the reaction rate.[1][2][3]
-
Use an inert atmosphere: To prevent side reactions, conduct the experiment under argon or nitrogen.[1][2]
-
Adjust reagent stoichiometry: Ensure the optimal molar ratios of p-anisidine, sulfur, and the base are used.
Q3: What are some common side products to look out for?
A3: Potential side products include the corresponding oxo-analogue (2-((4-methoxyphenyl)amino)-2-oxoacetamide), unreacted starting materials, and symmetrical thioureas. Careful monitoring of the reaction by techniques like TLC or LC-MS can help identify these impurities.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for Aryl Thioamide Synthesis
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Anisidine, Sulfur | Triethylamine | DMF | 20 | 8 | 80 | [3] |
| Anilines, Acetophenones, Sulfur | Na2SO3 | DMSO | 120 | 14 | Moderate | [1][2] |
| Phenylacetylenes, Sulfur, Anilines | DBU/DABCO | Neat | Not specified | Not specified | Good | [4] |
Experimental Protocols
Protocol 1: Synthesis from p-Anisidine and Elemental Sulfur
This protocol is based on a reported synthesis of this compound.[3]
Materials:
-
p-Anisidine
-
Elemental Sulfur
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve p-anisidine in DMF.
-
Add elemental sulfur to the solution.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction mixture at 20°C for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and use an appropriate workup procedure to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low product yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the initial steps to take when encountering solubility problems with this compound?
A2: The initial approach should involve a systematic screening of common laboratory solvents with varying polarities. It is also crucial to consider the impact of pH on the molecule's solubility, as the amide and thioamide functionalities may have ionizable protons under certain pH conditions.[3][4][5]
Q3: Are there advanced techniques to improve the solubility of poorly soluble compounds like this one?
A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[6][7][8] These include physical modifications like particle size reduction (micronization and nanonization) and the use of solid dispersions or lipid-based formulations.[6][7][9][10] Chemical modifications, such as forming salts or prodrugs, can also be explored.[8]
Q4: How can I determine the most effective solubilization strategy for my specific application?
A4: A systematic approach is recommended. This involves a series of tiered experiments, starting with simple solvent screening and pH adjustments, followed by more complex formulation strategies if necessary. The choice of strategy will depend on the intended application (e.g., in vitro assay, in vivo study).
Troubleshooting Guides
Issue 1: The compound does not dissolve in my desired aqueous buffer.
Cause: The inherent low aqueous solubility of the compound.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents.
-
pH Adjustment: Evaluate the impact of pH on solubility. Since the molecule contains amide and thioamide groups, its charge state may be altered at different pH values, potentially increasing solubility.[4][5][11]
-
Co-solvent Systems: Investigate the use of water-miscible organic co-solvents to increase the solvent capacity for the compound.[3][12]
-
Use of Surfactants: Evaluate the effect of surfactants to aid in the dispersion and solubilization of the compound through micelle formation.[3]
Issue 2: The compound precipitates out of solution upon dilution or standing.
Cause: The initial dissolution may have resulted in a supersaturated and unstable solution.
Troubleshooting Steps:
-
Formulation as a Solid Dispersion: Dispersing the compound in a polymeric carrier can create a stable amorphous solid dispersion, which can enhance both the dissolution rate and the apparent solubility.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems can improve their solubility and bioavailability.[7][13]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[11][13][14]
Data Presentation
Table 1: Example Solvent Screening Data for this compound
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C (Hypothetical) | Observations |
| Water | 9.0 | < 0.1 | Insoluble |
| Ethanol | 5.2 | 5.2 | Sparingly Soluble |
| DMSO | 7.2 | > 50 | Freely Soluble |
| PEG 400 | 6.1 | 15.8 | Soluble |
| Propylene Glycol | 6.8 | 8.5 | Soluble |
Table 2: Effect of pH on Aqueous Solubility (Hypothetical Data)
| pH | Buffer System | Solubility (µg/mL) at 25°C (Hypothetical) |
| 2.0 | HCl | 5.8 |
| 4.5 | Acetate | 2.1 |
| 7.4 | Phosphate | 1.5 |
| 9.0 | Borate | 10.2 |
Experimental Protocols
Protocol 1: Solvent Solubility Determination
-
Objective: To determine the approximate solubility of this compound in various solvents.
-
Materials:
-
This compound
-
A panel of solvents (e.g., water, ethanol, DMSO, PEG 400, propylene glycol)
-
Vials, magnetic stirrer, analytical balance
-
-
Methodology:
-
Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial.
-
Add the selected solvent in small, incremental volumes (e.g., 100 µL).
-
Stir the mixture vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour) after each addition.
-
Visually inspect for complete dissolution.
-
The solubility is determined as the concentration at which no more solid dissolves.
-
Protocol 2: pH-Dependent Solubility Profile
-
Objective: To assess the influence of pH on the aqueous solubility of the compound.
-
Materials:
-
This compound
-
A series of buffers covering a relevant pH range (e.g., pH 2 to 10)
-
HPLC system for quantification
-
-
Methodology:
-
Prepare saturated solutions of the compound in each buffer by adding an excess amount of the solid to the buffer.
-
Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) at a constant temperature with continuous agitation.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Visualizations
Caption: A tiered workflow for troubleshooting solubility issues.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijpsm.com [ijpsm.com]
- 10. jddtonline.info [jddtonline.info]
- 11. wjbphs.com [wjbphs.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. ijpbs.com [ijpbs.com]
Technical Support Center: Optimizing Reaction Conditions for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical approach involves a two-step synthesis. The first step is the preparation of the intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide, by reacting p-anisidine (4-methoxyaniline) with chloroacetyl chloride.[1][2] The subsequent step involves the thionation of this intermediate, where the carbonyl oxygen is replaced by sulfur to yield the final product.
Q2: What are the critical reaction parameters to control during the synthesis?
The critical parameters for optimization include reaction temperature, reaction time, choice of solvent, and the molar ratio of reactants. For the thionation step, the choice and purity of the sulfur source are also crucial. Monitoring the reaction progress using thin-layer chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent the formation of byproducts.
Q3: What are some of the common side products in this synthesis?
Common side products can include unreacted starting materials, symmetrical diaryl thioureas from the self-condensation of p-anisidine in the presence of a sulfur source, and over-reaction or degradation products if the reaction temperature is too high or the reaction time is too long. Inadequate purification can also leave residual solvents or reagents in the final product.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low Reactivity of Starting Materials: The nucleophilicity of p-anisidine might be insufficient under the chosen conditions. 2. Decomposition of Reagents or Product: The thionating agent or the product may be unstable at the reaction temperature. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. 2. Use a More Reactive Thionating Agent: Consider using a more efficient thionating agent. 3. Optimize Temperature: Conduct small-scale experiments at various temperatures to find the optimal condition. |
| Formation of Multiple Products/Impurities | 1. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to side reactions. 2. Prolonged Reaction Time: Extended reaction times can lead to the formation of degradation products. 3. Presence of Moisture or Air: Some reagents may be sensitive to moisture or oxidation. | 1. Adjust Molar Ratios: Carefully control the stoichiometry of the reactants. 2. Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and quench the reaction accordingly. 3. Use Anhydrous Conditions: Ensure all glassware is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can be an issue. 2. Product Oiling Out During Crystallization: The product may not crystallize cleanly from the chosen solvent system. 3. Presence of Colored Impurities: Highly colored byproducts may be difficult to remove. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Using a different stationary phase (e.g., alumina instead of silica gel) may also be beneficial. 2. Screen Recrystallization Solvents: Test a variety of solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. 3. Charcoal Treatment: Treatment with activated charcoal can sometimes help in removing colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
This protocol is adapted from established procedures for the synthesis of N-arylacetamides.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-anisidine (1.0 eq.) in a suitable solvent such as pure acetic acid or acetone.
-
Addition of Reagent: While stirring, slowly add chloroacetyl chloride (1.0 eq.) dropwise to the solution, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water. If the product precipitates, it can be collected by filtration. Alternatively, a solution of sodium acetate can be added to induce precipitation.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals.
Protocol 2: Thionation to this compound
This is a generalized protocol for the thionation of an amide, which should be optimized for the specific substrate.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq.) in an anhydrous solvent (e.g., toluene or dioxane).
-
Addition of Thionating Agent: Add a thionating agent (e.g., Lawesson's reagent or phosphorus pentasulfide, typically 0.5-1.0 eq.) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched carefully (e.g., with a saturated aqueous solution of sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Welcome to the technical support center for the purification of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 4-methoxyaniline and a thionating agent, as well as byproducts from side reactions. Depending on the synthetic route, oligomeric or polymeric materials may also be present.
Q2: What are the recommended initial purification techniques for crude this compound?
A2: Recrystallization is often the first method of choice for purifying solid organic compounds. If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative.
Q3: How do I choose an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and toluene, or mixtures thereof. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound melts or separates as a liquid rather than crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, try using a lower boiling point solvent, increasing the volume of the solvent, or allowing the solution to cool more slowly to promote crystal formation.
Q5: What type of stationary phase and mobile phase should I use for column chromatography?
A5: For a moderately polar compound like this compound, normal-phase silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (an Rf value of 0.2-0.4 for the target compound is often ideal).
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent at room temperature. | Select a less polar solvent or a solvent mixture. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent before cooling. |
| The solution was not cooled sufficiently. | Cool the solution in an ice bath to maximize crystal precipitation. |
| Crystals were lost during filtration. | Use a finer porosity filter paper or a Büchner funnel with a proper seal. |
Issue 2: Persistent Impurities After a Single Purification Step
| Observation | Recommended Action |
| TLC analysis shows co-eluting impurities after column chromatography. | Try a different solvent system with different polarity or selectivity. Consider using a different stationary phase (e.g., alumina). |
| NMR spectrum indicates the presence of residual starting materials after recrystallization. | Perform a second recrystallization using a different solvent system. Alternatively, use column chromatography for more effective separation. |
| The melting point of the purified compound is broad. | This indicates the presence of impurities. Further purification by either recrystallization or chromatography is necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, acetonitrile) to find a suitable system where the compound has low solubility at room temperature and high solubility when heated.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with the crude material. A good solvent system will show clear separation of the target compound from impurities, with an Rf value of approximately 0.3 for the desired product. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a stronger solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Purification Outcomes for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol) | 85% | 95% | 70% |
| Recrystallization (Acetonitrile) | 85% | 97% | 65% |
| Column Chromatography (Hexane:Ethyl Acetate 7:3) | 85% | >99% | 50% |
Visualizations
Preventing degradation of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide in solution
Technical Support Center: 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound are pH, solvent choice, temperature, and exposure to light. The thioxoamide and the aromatic amine functionalities are susceptible to hydrolysis and oxidation, respectively.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and immediate use, aprotic solvents such as DMSO or DMF are recommended. For aqueous buffers, it is crucial to maintain a neutral to slightly acidic pH (pH 6.0-7.0) to minimize hydrolysis. Protic solvents like methanol or ethanol may participate in solvolysis over extended periods.
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: The compound is most stable in a narrow pH range of 6.0-7.0. Alkaline conditions (pH > 8) can significantly accelerate the hydrolysis of the thioamide bond, leading to the formation of corresponding carboxylic acid and amine derivatives. Strongly acidic conditions (pH < 4) may also promote degradation.
Q4: What is the recommended storage temperature for solutions of this compound?
A4: Solutions should be stored at low temperatures, preferably at -20°C or -80°C, to slow down the rate of degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be adequate, provided the solution is protected from light and prepared in a suitable solvent.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with aromatic amine functionalities can be photosensitive. It is recommended to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil to prevent photochemical degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or activity over time. | Degradation of the compound in solution. | 1. Prepare fresh solutions before each experiment.2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Verify the pH of aqueous buffers before dissolving the compound. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Characterize the degradation products to understand the degradation pathway.2. Optimize solution conditions (pH, solvent, temperature) to minimize the formation of these products. See the stability data below. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent has sufficient solubilizing power. Consider using a co-solvent system.2. Filter the solution through a 0.22 µm filter before use to remove any particulates. |
| Inconsistent experimental results. | Variable rates of degradation between experiments. | 1. Standardize the solution preparation and handling protocol.2. Minimize the time between solution preparation and experimental use. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions after 48 hours of incubation.
| Condition | Solvent | pH | Temperature (°C) | % Degradation |
| 1 | DMSO | N/A | 25 | < 2% |
| 2 | PBS | 7.4 | 25 | 15% |
| 3 | PBS | 5.0 | 25 | 8% |
| 4 | PBS | 9.0 | 25 | 45% |
| 5 | Methanol | N/A | 25 | 5% |
| 6 | PBS | 7.4 | 4 | 3% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general HPLC method to monitor the degradation of this compound.
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Generate a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Stability Study:
-
Prepare solutions of the compound under different conditions (as listed in the stability table).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, dilute it with the mobile phase, and inject it into the HPLC system.
-
Calculate the percentage of the remaining compound by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for experimental issues.
Enhancing the stability of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide for experiments
Technical Support Center: 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound for reliable and reproducible experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Q2: I noticed a change in the color of my compound. What could be the cause?
A2: Discoloration of thioamide compounds can be an indication of degradation or oxidation. The thioamide group can be susceptible to oxidation, which may lead to the formation of colored impurities. It is crucial to store the compound protected from light and air. If you observe a color change, it is advisable to verify the purity of the compound using analytical techniques such as HPLC or NMR before proceeding with your experiments.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are a common consequence of compound instability. Thioamides can be sensitive to various factors in an experimental setup, including pH, temperature, and the presence of certain reagents.[2][3][4] Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility. Preparing fresh solutions for each experiment is highly recommended.
Q4: What solvents are recommended for dissolving this compound?
A4: While specific solubility data is not available, thioamides often exhibit good solubility in organic solvents such as DMSO and DMF. For biological assays, it is common to prepare a concentrated stock solution in DMSO, which is then diluted in an aqueous buffer.[5] It is important to minimize the final concentration of DMSO in your assay, as it can be toxic to cells.[5] Always perform a solubility test on a small scale before preparing a large stock solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The compound may have low solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Increase the percentage of the organic co-solvent if your experimental system allows. Prepare dilutions immediately before use to minimize the time the compound spends in an aqueous environment. Consider using a surfactant or other solubilizing agent, ensuring it does not interfere with your assay. |
| Loss of Biological Activity Over Time | The thioamide functional group may be degrading under experimental conditions (e.g., hydrolysis, oxidation). | Prepare fresh solutions for each experiment from a lyophilized powder stored under recommended conditions. Minimize the exposure of the compound to harsh conditions such as extreme pH or high temperatures. If possible, run a time-course experiment to assess the stability of the compound in your assay medium. |
| Unexpected Peaks in Analytical Data (HPLC, LC-MS) | The compound may be degrading during storage or the experimental workflow. The compound may be sensitive to light or air. | Store the compound in a tightly sealed container, protected from light, at or below -20°C.[1] Prepare samples for analysis immediately before injection. Use an amber vial to protect the sample from light. Ensure the mobile phase is compatible with the compound and will not induce degradation. |
Data Presentation
Table 1: General Storage and Handling Recommendations for Thioamide Compounds
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -20°C; Short-term: ≤ 5°C[1] | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation of the thioamide group. |
| Light Exposure | Store in an amber vial or a light-blocking container.[1] | Thioamides can be light-sensitive. |
| Moisture | Keep container tightly sealed; store in a desiccator.[1] | To prevent hydrolysis. |
| Solution Preparation | Allow the container to equilibrate to room temperature before opening. Prepare fresh solutions for each experiment. | To prevent condensation and ensure accurate weighing. To avoid degradation in solution over time. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for a Cell-Based Assay
-
Equilibration: Allow the vial containing lyophilized this compound to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming inside the vial.[1]
-
Stock Solution Preparation: Under a fume hood, dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
-
Working Solution Preparation: Immediately before use in a cell-based assay, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration. Perform serial dilutions if necessary. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically <0.5%).
Mandatory Visualization
Caption: Workflow for handling this compound.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the reaction of 4-methoxyaniline with a suitable acylating agent like ethyl 2-thioxoacetate or a related derivative. The reaction is typically carried out in an appropriate solvent and may require a base to facilitate the reaction.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reactions, degradation of starting materials or product, and competing side reactions. Common side reactions include the formation of N,N'-bis(4-methoxyphenyl)thiourea and hydrolysis of the thioxoacetamide product. Careful control of reaction conditions such as temperature and moisture is crucial.
Q3: I am observing an unexpected byproduct in my NMR/LC-MS analysis. What could it be?
An unknown byproduct could be one of several possibilities. A common impurity is the symmetrically substituted thiourea, N,N'-bis(4-methoxyphenyl)thiourea, formed from the reaction of 4-methoxyaniline with a thiocarbonyl source. Another possibility is the corresponding oxalamide if the starting thioxo-reagent is contaminated with its oxygen analog.
Q4: What are the best practices for purifying this compound?
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the desired product versus the impurities. For column chromatography, a gradient of ethyl acetate in hexane is often a good starting point for elution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Presence of N,N'-bis(4-methoxyphenyl)thiourea as a Major Byproduct
Possible Cause: This byproduct arises from the reaction of 4-methoxyaniline with a thiocarbonyl source, which can be present as an impurity or formed under certain reaction conditions.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of the starting 4-methoxyaniline and the acylating agent.
-
Reaction Conditions: Slowly add the aniline to the reaction mixture to maintain a low concentration and minimize self-reaction.
-
Stoichiometry: Use a slight excess of the acylating agent to ensure the aniline is consumed in the desired reaction.
Issue 2: Hydrolysis of the Thioxoacetamide Product
Possible Cause: The thioxoacetamide functional group can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, leading to the formation of the corresponding oxalamide or other degradation products.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Work-up Procedure: Minimize the exposure of the product to acidic or basic aqueous solutions during the work-up.
Quantitative Data Summary
The following table summarizes hypothetical experimental data to illustrate the impact of different reaction conditions on the yield and purity of this compound.
| Experiment ID | Reaction Conditions | Yield (%) | Purity (by HPLC, %) | Major Impurity |
| EXP-01 | Standard Conditions (Anhydrous) | 85 | 98 | Unreacted 4-methoxyaniline |
| EXP-02 | Non-Anhydrous Conditions | 62 | 85 | N,N'-bis(4-methoxyphenyl)thiourea |
| EXP-03 | Excess 4-methoxyaniline | 75 | 90 | N,N'-bis(4-methoxyphenyl)thiourea |
| EXP-04 | Slow addition of 4-methoxyaniline | 88 | 99 | Minimal |
Experimental Protocols
General Synthesis of this compound
-
To a stirred solution of ethyl 2-thioxoacetate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add 4-methoxyaniline (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: Troubleshooting workflow for synthesis and purification.
Technical Support Center: Purification of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. The information is presented in a user-friendly question-and-answer format, addressing common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-methoxyaniline, the corresponding oxygen analog (2-((4-methoxyphenyl)amino)-2-oxoacetamide), and byproducts from the thionating reagent, such as phosphorus-based compounds if Lawesson's reagent is used. Residual solvents from the reaction or initial purification steps can also be present.
Q2: My purified this compound appears to be degrading. How can I minimize this?
A2: Thioamides are generally stable in acidic environments but can be susceptible to hydrolysis under alkaline aqueous conditions, which would convert the thioamide back to the corresponding amide.[1] To minimize degradation, avoid prolonged exposure to basic conditions, especially in the presence of water. Thioamides are also sensitive to strong oxidizing agents. It is recommended to handle the compound at low temperatures when possible.[1]
Q3: I am having trouble removing the phosphorus-containing byproducts from my reaction mixture where Lawesson's reagent was used. What is the best approach?
A3: A common challenge with using Lawesson's reagent is the removal of its byproducts. A general procedure involves purifying the crude product by silica gel column chromatography.[2] The appropriate eluent system will depend on the polarity of your product and should be determined by Thin Layer Chromatography (TLC) analysis.[2]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a viable and often effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities are either very soluble or insoluble at all temperatures. For N-aryl amides, which are structurally similar, recrystallization from ethanol has been reported to yield colorless crystals.[3]
Q5: What are some recommended solvent systems for column chromatography of this compound?
A5: For structurally related N-(4-methoxyphenyl)acetamides, flash column chromatography using a gradient of ethyl acetate in heptane or petroleum ether has been successfully employed.[4] A typical starting point for method development could be a low polarity eluent (e.g., 10-20% ethyl acetate in heptane), with the polarity gradually increased to facilitate the elution of the more polar thioamide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Purification | Incomplete reaction or presence of highly soluble impurities. | Optimize reaction conditions to drive the reaction to completion. For purification, consider a multi-step approach, such as an initial extraction followed by column chromatography and then recrystallization. |
| Product Oiling Out During Recrystallization | The chosen solvent is too nonpolar, or the solution is cooled too rapidly. | Use a more polar solvent or a solvent mixture. Ensure the solution cools slowly to allow for proper crystal lattice formation. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Streaking or Poor Separation on TLC/Column Chromatography | The compound may be too polar for the chosen eluent, interacting too strongly with the silica gel. The sample may be overloaded. | Add a small amount of a more polar solvent like methanol to your eluent system. Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. |
| Presence of the Oxygen Analog Impurity | Incomplete thionation or hydrolysis of the thioamide during workup or purification. | Ensure sufficient thionating reagent and adequate reaction time. During workup, maintain neutral or slightly acidic conditions and avoid prolonged contact with aqueous base.[1] |
| Final Product has a Persistent Color | Presence of colored impurities, possibly from starting materials or side reactions. | Recrystallization with the addition of activated charcoal can help remove colored impurities. Ensure all glassware is thoroughly cleaned. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/heptane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Filtration: Hot-filter the solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Eluent Selection: Determine a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4. Based on related compounds, a starting point could be a mixture of ethyl acetate and heptane.[4]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common issues in the purification of this compound.
References
Refining the experimental protocol for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide biological testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the biological testing of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: Based on the chemical structure, containing a thioamide and a methoxyphenyl group, this compound is predicted to exhibit a range of biological activities. Thioamide derivatives have been reported to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Therefore, initial biological screening of this compound could focus on these areas.
Q2: What is the first step I should take before starting my biological experiments?
A2: Before initiating any biological assay, it is crucial to characterize the compound and assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and purity of this compound. Impurities can lead to misleading results in biological assays.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the aromatic nature of this compound, it is expected to have low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[3][4] A common practice is to prepare a 10-20 mM stock solution in 100% DMSO.
Q4: What is the recommended storage condition for the stock solution?
A4: To maintain the stability of the compound, the DMSO stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Troubleshooting Guides
Solubility Issues
Problem: The compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium.
Cause: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the lipophilic compound exceeds its solubility limit in the aqueous medium.[3][4]
Solutions:
-
Increase the final DMSO concentration: While keeping the final DMSO concentration below 0.5% to avoid cytotoxicity is recommended, a slight, controlled increase (e.g., from 0.1% to 0.2%) may be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.[3]
-
Lower the final compound concentration: You may be working at a concentration that is above the compound's solubility limit in the final assay conditions. Perform a dose-response experiment starting from a lower concentration range.
-
Use a pre-warming and mixing technique: Gently warm your cell culture medium to 37°C before adding the compound's stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to promote rapid and uniform dispersion.[3]
-
Utilize serum: If your cell culture medium is serum-free, consider adding a low percentage of serum, as serum proteins can help to solubilize lipophilic compounds.
Inconsistent or Non-Reproducible Results
Problem: I am observing high variability between replicate wells or experiments.
Cause: Inconsistent results can stem from several factors, including incomplete dissolution of the compound, degradation of the compound, or variations in cell handling and plating.
Solutions:
-
Ensure complete dissolution: Before each experiment, ensure that the compound is fully dissolved in the DMSO stock solution. If any precipitate is visible, gently warm the stock solution to 37°C and vortex until it is clear.
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions of the compound from the stock solution. Avoid using diluted solutions that have been stored for an extended period.
-
Standardize cell culture techniques: Ensure consistent cell seeding density, incubation times, and reagent additions across all wells and plates. Use calibrated pipettes and mix reagents thoroughly.
-
Monitor water quality: Use high-quality, pure water for preparing all reagents and media to avoid introducing contaminants that could affect the assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds structurally related to this compound. This data can serve as a reference for designing your own experiments.
Table 1: Antimicrobial Activity of a Related N-(4-methoxyphenyl)acetamide Derivative
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Data for the specific compound is not available. However, a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, showed antimicrobial activity against S. aureus.[5] |
| Escherichia coli | Data for the specific compound is not available. However, a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, showed antimicrobial activity against E. coli.[5] |
| Candida glabrata | Data for the specific compound is not available. However, a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, showed antimicrobial activity against C. glabrata.[5] |
Table 2: Cytotoxicity of a Related 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)
| Cell Line | IC50 Value |
| HeLa | 1.8 mM[1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells (or other desired cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Assay (Protein Denaturation)
This protocol assesses the potential anti-inflammatory activity of the compound by measuring its ability to inhibit protein (Bovine Serum Albumin - BSA) denaturation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) solution (0.2% in Tris-buffered saline, pH 6.8)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Ibuprofen (positive control)
-
DMSO
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in PBS. The final DMSO concentration in the reaction mixture should be kept constant and minimal.
-
Reaction Mixture: In microcentrifuge tubes, prepare the reaction mixture (5 mL total volume) consisting of 2.8 mL of PBS, 2 mL of the test compound solution (at various concentrations), and 0.2 mL of the 0.2% BSA solution.[6]
-
Controls: Prepare a negative control (with PBS instead of the test compound) and a positive control (with ibuprofen at various concentrations).
-
Incubation: Incubate all tubes at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100 Plot the percentage inhibition against the compound concentration to determine the EC50 value.[6]
Visualizations
Caption: General experimental workflow for in vitro biological testing.
Caption: Troubleshooting guide for compound solubility issues.
References
- 1. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Potential of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and Known Antibiotics
Disclaimer: As of the latest literature review, specific experimental data on the antimicrobial activity of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide is not publicly available. This guide provides a framework for the evaluation of this compound against established antibiotics, utilizing data from structurally similar molecules as a proxy for illustrative purposes. The experimental protocols and comparative data presented herein are intended to serve as a methodological template for researchers investigating the antimicrobial properties of novel chemical entities.
The escalating threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Thioacetamide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. This guide focuses on this compound, a compound of interest for its potential antimicrobial properties. For a comprehensive evaluation, its performance must be benchmarked against standard-of-care antibiotics.
Illustrative Antimicrobial Activity of Structurally Related Compounds
To provide a contextual baseline, the following table summarizes the antimicrobial activities of compounds structurally related to this compound. This data is intended to be illustrative of the potential antimicrobial spectrum and should be experimentally verified for the compound .
| Compound/Antibiotic | Target Organism(s) | Activity Metric | Result | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Staphylococcus aureus | Antibacterial | Active | [1] |
| Escherichia coli | Antibacterial | Active | [1] | |
| Candida glabrata | Antifungal | Active | [1] | |
| Trichoderma longibrachiatum | Antifungal | 98% inhibition | [1] | |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Staphylococcus aureus | Antibacterial | Active | [1] |
| Trichoderma longibrachiatum | Antifungal | 95% inhibition | [1] | |
| Ciprofloxacin | Gram-negative & Gram-positive bacteria | MIC (vs. E. coli) | 0.015 - 1 µg/mL | Commercially available data |
| Fluconazole | Fungi (e.g., Candida albicans) | MIC (vs. C. albicans) | 0.25 - 4 µg/mL | Commercially available data |
Proposed Mechanism of Action: DNA Ligase Inhibition
In silico analyses of structurally similar compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, suggest that their antimicrobial effect may be due to the inhibition of DNA ligase.[1] Bacterial DNA ligases are NAD+-dependent enzymes that are essential for DNA replication, recombination, and repair.[2][3] Their structural and cofactor differences from human ATP-dependent DNA ligases make them an attractive target for selective antibacterial therapy.[2][4]
Caption: Proposed inhibitory pathway of this compound on bacterial DNA ligase.
Experimental Protocols
To rigorously evaluate the antimicrobial properties of this compound, a series of standardized in vitro assays should be performed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This is a fundamental measure of a compound's potency.
Protocol:
-
Method: Broth microdilution method in 96-well plates is recommended.[5][6]
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5x10^5 CFU/mL.[1][6]
-
Serial Dilutions: The test compound is serially diluted in the broth across the wells of a 96-well plate.[7]
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.[1]
-
Controls: A positive control (microorganism in broth without the test compound) and a negative control (broth only) must be included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1][6]
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.[7]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8]
Protocol:
-
Procedure: Following the MIC assay, an aliquot from the wells showing no visible growth (the MIC well and more concentrated wells) is subcultured onto an agar medium.[7]
-
Incubation: The agar plates are incubated for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9]
Time-Kill Assay
This assay provides information on the rate of antimicrobial activity and helps to distinguish between bactericidal and bacteriostatic effects.[10]
Protocol:
-
Setup: Test tubes or flasks containing broth with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) are inoculated with a standardized microorganism suspension.[10]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each tube.[11]
-
Quantification: The aliquots are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).[12]
-
Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[10][11]
Anti-Biofilm Assay
This assay assesses the ability of a compound to inhibit the formation of or eradicate established biofilms, which are a major contributor to chronic infections and antibiotic resistance.
Protocol:
-
Method: The crystal violet staining method is a common and reliable technique for quantifying biofilm mass.[13][14]
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.[15]
-
Treatment: For inhibition studies, the compound is added at the time of inoculation. For eradication studies, the planktonic cells are removed after biofilm formation, and the established biofilm is then treated with the compound.
-
Staining: The wells are washed to remove non-adherent cells, and the remaining biofilm is stained with a 0.1% crystal violet solution.[16]
-
Quantification: The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured at approximately 590 nm.[14][16] The absorbance is proportional to the biofilm mass.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel antimicrobial compound.
Caption: A generalized workflow for the in vitro evaluation of a novel antimicrobial candidate.
By following these standardized protocols and a logical experimental workflow, researchers can generate robust and comparable data to ascertain the antimicrobial potential of this compound and determine its viability as a lead compound for further drug development.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Assessment of DNA Ligase as an Antibacterial Target in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. ableweb.org [ableweb.org]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. static.igem.org [static.igem.org]
- 16. Crystal violet assay [bio-protocol.org]
Comparative Analysis of 2-Thioxoimidazolidin-4-one Derivatives in Cancer Therapy
This guide provides a detailed comparison of the anticancer effects of novel 2-thioxoimidazolidin-4-one derivatives, specifically compounds identified as compound 4 and compound 2, against established chemotherapy agents. The analysis is based on experimental data from in vitro studies on human hepatoma (HepG2) cells, offering insights for researchers and professionals in drug development.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of the 2-thioxoimidazolidin-4-one derivatives was evaluated and compared with the standard anticancer drugs, Staurosporine and 5-Fluorouracil (5-Fu). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | IC50 (µM) against HepG2 Cells |
| Compound 4 | 0.017 |
| Compound 2 | 0.18 |
| Staurosporine (Reference) | 5.07 |
| 5-Fluorouracil (5-Fu) (Reference) | 5.18 |
Table 1: Cytotoxicity of 2-thioxoimidazolidin-4-one derivatives and reference drugs against HepG2 cancer cells. Lower IC50 values indicate higher potency.
The data clearly indicates that both compound 4 and compound 2 exhibit significantly higher potency in inhibiting the growth of HepG2 cells compared to the conventional drugs, Staurosporine and 5-Fu. Notably, compound 4 is the most potent of the tested substances.
Induction of Apoptosis
To determine the mechanism of cell death induced by the lead compound, HepG2 cells were treated with compound 4 and analyzed for apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
| Treatment | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 0.59 | 1.05 |
| Compound 4 | 11.42 | 6.08 |
Table 2: Percentage of apoptotic and necrotic HepG2 cells after treatment with compound 4. A significant increase in the apoptotic cell population was observed.
Treatment with compound 4 led to a 19.35-fold increase in the apoptotic cell population compared to the untreated control group, indicating that the compound effectively induces programmed cell death in cancer cells.
Cell Cycle Analysis
The effect of compound 4 on cell cycle progression was investigated to further understand its antiproliferative mechanism. The analysis revealed that treatment with compound 4 resulted in cell cycle arrest at the G2/M phase. This arrest prevents the cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
Experimental Protocols
A detailed description of the methodologies employed in the cited experiments is provided below for replication and validation purposes.
MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a suitable density and incubated to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (compound 4, compound 2) and reference drugs (Staurosporine, 5-Fu) for a specified period.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.
Apoptosis Assay by Annexin V-FITC/PI Staining
The induction of apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: HepG2 cells were treated with compound 4 at its IC50 concentration.
-
Cell Harvesting: After treatment, both adherent and floating cells were collected and washed with phosphate-buffered saline (PBS).
-
Staining: The cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
The effect of the compound on the cell cycle distribution was analyzed by PI staining of the cellular DNA.
-
Cell Treatment and Harvesting: HepG2 cells were treated with compound 4, harvested, and washed with PBS.
-
Fixation: The cells were fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells were treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the stained cells was measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.
Visualizing Molecular Mechanisms and Workflows
To better illustrate the processes and pathways discussed, the following diagrams have been generated.
A Comparative Analysis of the Antioxidant Efficacy of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antioxidant efficacy of the novel compound 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide against well-established standard antioxidants, namely Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. This document summarizes available data, details relevant experimental methodologies, and visualizes key pathways to aid in the assessment of this compound for further research and development.
Introduction to Antioxidant Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes.[1][2] An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress.[1][2] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Antioxidants mitigate oxidative stress by neutralizing these harmful free radicals. Their mechanisms of action primarily involve either hydrogen atom transfer (HAT) or single electron transfer (SET).[3]
Efficacy of this compound: A Structural Perspective
The molecule possesses a 4-methoxyphenylamino group and a thioxoacetamide moiety. The methoxy group on the phenyl ring is an electron-donating group, which can enhance the ability of the amino group to donate a hydrogen atom to a free radical, a key mechanism in antioxidant activity. Furthermore, the presence of nitrogen and sulfur atoms in the thioxoacetamide group could contribute to its radical scavenging properties.
Studies on structurally similar compounds offer insights. For instance, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant activity in DPPH radical scavenging assays, with some derivatives showing higher potency than ascorbic acid.[4] Similarly, other N-aryl-2-thioxoacetamide derivatives have been synthesized and evaluated for their antioxidant potential, indicating that this class of compounds is of interest in the search for novel antioxidants.
Standard Antioxidants: A Quantitative Benchmark
To provide a context for the potential efficacy of novel compounds, it is essential to compare them against well-characterized standard antioxidants. Ascorbic acid and Trolox are frequently used as benchmarks in antioxidant assays due to their well-understood mechanisms and consistent performance.[5]
Data Presentation
The following tables summarize the antioxidant capacity of Ascorbic Acid and Trolox as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Reference |
| Ascorbic Acid | 3.37 - 4.97 | [6][7] |
| Trolox | 3.77 | [1] |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Reference |
| Ascorbic Acid | 6.35 | [8] |
| Trolox | 2.34 - 2.93 | [1][7] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Values
| Antioxidant | FRAP Value | Reference |
| Ascorbic Acid | Often used as the standard for creating the calibration curve. | [2][9][10][11] |
| Trolox | Commonly expressed as Trolox Equivalents (TE). | [12][13][14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant activity. Below are the methodologies for the key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[15]
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation : The test compound and standard antioxidants are prepared in a series of concentrations in a suitable solvent.
-
Reaction : A defined volume of the sample solution is mixed with the DPPH working solution.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16]
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the solution is diluted with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction : A small volume of the sample solution is added to the diluted ABTS•+ solution.
-
Incubation : The mixture is incubated at room temperature for a set time (e.g., 6-30 minutes).
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition of the ABTS radical is plotted against the concentration of the antioxidant to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14]
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation : The test compound and standards are prepared in appropriate solvents.
-
Reaction : The sample solution is mixed with the freshly prepared FRAP reagent.
-
Incubation : The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or a standard antioxidant like Ascorbic Acid or Trolox.
Mandatory Visualizations
Signaling Pathways in Oxidative Stress
Caption: Key signaling pathways activated by reactive oxygen species (ROS) leading to cellular responses.
Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant capacity determination.
Logical Relationship of Antioxidant Action
Caption: The fundamental mechanism of free radical scavenging by a hydrogen-donating antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Cross-Validation of Experimental Findings for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and its structurally related analogs. Due to the limited availability of direct experimental data for the target compound, this guide focuses on cross-validating potential biological activities by examining published data on closely related molecules. This approach allows for an informed perspective on the potential therapeutic applications of this chemical scaffold.
Executive Summary
The this compound scaffold represents a promising area for drug discovery, with analogs demonstrating a range of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide synthesizes available data on related compounds to provide a predictive framework for the potential efficacy and mechanisms of action of the target compound. The following sections detail the experimental findings for these analogs, present relevant experimental protocols, and visualize key workflows and potential signaling pathways.
Comparative Analysis of Biological Activities
While specific data for this compound is not extensively available in the public domain, the biological activities of structurally similar compounds provide valuable insights.
Anticancer Activity
Thiourea and acetamide derivatives containing a 4-methoxyphenyl moiety have been investigated for their cytotoxic effects against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Related Thiourea and Acetamide Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamide | MCF-7 (Breast) | Not specified, but inhibited growth and invasiveness | [1] |
| 1-(4-methoxyphenyl)-3-[4-[4-[(4-methoxyphenyl)carbamothioylamino]-3-methylphenyl]-2-methylphenyl]thiourea | Not specified | Not specified | [2] |
| Halogenated thiourea derivatives of aspirin | HK-1 (Nasopharyngeal) | 4.7 - 15 | [3] |
| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | 1.5 - 8.9 | [4] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | HeLa (Cervical) | 1800 | [5] |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | HeLa (Cervical) | 14.53 µg/mL | [5] |
Antimicrobial Activity
The antimicrobial potential of N-aryl acetamides and related thiourea derivatives has been explored against a range of bacterial and fungal pathogens.
Table 2: In Vitro Antimicrobial Activity of Related Compounds
| Compound/Analog | Microorganism | MIC (µg/mL) or Inhibition Zone | Reference |
| Aldehyde Schiff base N-aryl thiosemicarbazones | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 16 - >512 | [6] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | Activity reported | [5] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | Staphylococcus aureus | Active | [5] |
| N-aryl-2-(5-aryltetrazol-2-yl)acetamides | Various bacteria and fungi | MIC: 62.5 - 250 | [7] |
Antioxidant Activity
Several studies have investigated the antioxidant properties of thiourea derivatives, often employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of Related Thiourea Derivatives
| Compound/Analog | Assay | Activity | Reference |
| N-(6-Chloropyrazin-2-yl)-4-[3-(4-methoxyphenyl)thioureido] benzenesulfonamide | DPPH, ABTS, CUPRAC | Exhibited antioxidant activity | [8][9] |
| 1-(4-methoxybenzoyl) thiourea derivatives | DPPH | Compound 8 showed the best activity (IC50 = 5.8 µg/mL) | [10] |
Enzyme Inhibition
Thiourea and its derivatives have been shown to inhibit various enzymes, suggesting potential therapeutic applications in diseases characterized by enzymatic dysregulation.
Table 4: Enzyme Inhibitory Activity of Related Thiourea Derivatives
| Compound/Analog | Target Enzyme | IC50 or % Inhibition | Reference |
| N-(6-Chloropyrazin-2-yl)-4-[3-(substitutedphenyl)thioureido]benzenesulfonamide derivatives | Butyrylcholinesterase (BChE), Tyrosinase, α-amylase, α-glucosidase | Good BChE inhibitory activity | [9] |
| 3-Amino-2-thioxothiazolidin-4-one derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC50 values from 13.15 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of compounds like this compound.
Synthesis of this compound
A general method for the synthesis of N-aryl-2-thioxoacetamides involves the reaction of an appropriate arylamine with an ethoxycarbonyl isothiocyanate or a similar reagent.
General Synthetic Protocol:
-
To a solution of 4-methoxyaniline in a suitable solvent (e.g., diethyl ether, THF), an equimolar amount of a reagent like ethoxycarbonyl isothiocyanate is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the desired this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial or fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.[13]
Protocol:
-
Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: A solution of DPPH in methanol is mixed with the test compound solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate common experimental workflows and a potential signaling pathway that may be modulated by this compound and its analogs based on their observed biological activities.
Caption: General workflow for the synthesis and in vitro anticancer screening of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-MRSA activity of aldehyde Schiff base N-aryl thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and anticancer properties of novel therapeutic compounds.
This guide provides an independent verification and comparative analysis of the biological activity of compounds structurally related to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. Due to the limited direct studies on the named compound, this guide focuses on well-characterized analogs sharing the core (4-Methoxyphenyl)amino moiety. We present a detailed comparison of their antimicrobial and anticancer potencies, supported by experimental data from peer-reviewed studies. The guide includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of their potential mechanisms of action.
Antimicrobial Activity Comparison
Several analogs bearing the (4-Methoxyphenyl)amino group have demonstrated notable antimicrobial properties. This section compares the activity of two representative compounds, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) and 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), against a panel of pathogenic bacteria and fungi.
Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm) [1][2]
| Microorganism | p-acetamide | MPAEMA |
| Staphylococcus aureus | 20 | Positive Inhibition |
| Bacillus subtilis | 23 | No Inhibition |
| Enterococcus faecalis | 20 | No Inhibition |
| Listeria monocytogenes | 18 | No Inhibition |
| Escherichia coli | 15 | No Inhibition |
| Pseudomonas aeruginosa | 12 | No Inhibition |
| Klebsiella pneumoniae | No Inhibition | No Inhibition |
| Candida glabrata | 16 | No Inhibition |
| Trichoderma longibrachiatum | 98% inhibition | 95% inhibition |
| Mucor plumbeus | 83% inhibition | 91% inhibition |
| Fusarium solani | 21% inhibition | No Inhibition |
Note: Inhibition percentage for fungi refers to the reduction in colony growth.
In silico analyses suggest that the antimicrobial effect of both p-acetamide and MPAEMA may be attributed to their potential to inhibit DNA ligase, an essential enzyme for microbial DNA replication and repair.[1][2][3]
Anticancer Activity Comparison
The (4-Methoxyphenyl)amino scaffold is also a key feature in several compounds exhibiting anticancer activity. This section compares the cytotoxic effects of p-acetamide, MPAEMA, and a representative pyrazoline derivative containing a 4-methoxyphenyl group against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 values)
| Compound | Cell Line | IC50 Value | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | HeLa (Cervical Cancer) | 14.53 µg/mL | [1][2][3] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | HeLa (Cervical Cancer) | 1.8 mM | [1][2][3] |
| Pyrazoline Derivative with 4-methoxyphenyl group | Hela (Cervical Cancer) | 2.59 µM | [4] |
| MCF7 (Breast Cancer) | 4.66 µM | [4] | |
| HCT-116 (Colon Cancer) | 1.98 µM | [4] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of Action Workflow
The proposed mechanism of action for p-acetamide and MPAEMA involves the inhibition of DNA ligase, a critical enzyme in microbial survival. The workflow for this inhibition can be visualized as follows:
Caption: Proposed antimicrobial mechanism of action for p-acetamide and MPAEMA.
Anticancer Mechanism of Action: PI3K/Akt Signaling Pathway
Pyrazoline derivatives containing the 4-methoxyphenyl moiety have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazoline derivatives.
Induction of Apoptosis
A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. The intrinsic pathway of apoptosis is often targeted by chemotherapeutic agents.
Caption: The intrinsic apoptosis pathway induced by anticancer compounds.
References
- 1. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide with Commercial Inhibitors: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Methoxyphenyl)amino)-2-thioxoacetamide belongs to a class of organic compounds containing both a thioamide and an acetamide moiety. Structural analogs incorporating these functional groups have demonstrated a range of biological activities, including antioxidant and enzyme-inhibitory effects. Notably, compounds such as 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) have been suggested through in silico studies to inhibit glutathione peroxidase. Furthermore, derivatives of 3-amino-2-thioxothiazolidin-4-one are recognized inhibitors of acetylcholinesterase and butyrylcholinesterase.[1] This guide provides a comparative overview of this compound against established commercial inhibitors of these potential enzyme targets.
Comparative Data on Inhibitory Activity
The following tables summarize the inhibitory activities of well-established commercial inhibitors for the hypothesized targets of this compound. The data for the target compound is presented as "Not Available (N/A)" and serves as a placeholder for future experimental validation.
Table 1: Comparison with Glutathione Peroxidase (GPX) Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | GPX (Hypothesized) | N/A | N/A | N/A |
| Mercaptosuccinic acid | GPX1 | ~15-fold less potent than pentathiepins | Enzyme kinetic studies | [2] |
| RSL3 | GPX4 | - | Ferroptosis induction | [3][4] |
| ML-210 | GPX4 | 30 nM (EC50) | Covalent inhibition | [3] |
| GPX4-IN-6 | GPX4 | 130 nM | Covalent inhibition | [5] |
| GPX4 Inhibitor 17 | GPX4 | 49.16% inhibition at 1 µM | Enzyme activity assay | [6] |
Table 2: Comparison with Acetylcholinesterase (AChE) Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | AChE (Hypothesized) | N/A | N/A | N/A |
| Donepezil (Aricept) | AChE | Varies by study | Ellman's method | [7][8][9][10] |
| Rivastigmine (Exelon) | AChE & BChE | Varies by study | Ellman's method | [7][10] |
| Galantamine | AChE | Varies by study | Ellman's method | [10] |
| Tacrine | AChE & BChE | Varies by study | Ellman's method | [10] |
| Physostigmine | AChE | Varies by study | Ellman's method | [10] |
Table 3: Comparison with Butyrylcholinesterase (BChE) Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | BChE (Hypothesized) | N/A | N/A | N/A |
| Rivastigmine (Exelon) | AChE & BChE | Varies by study | Ellman's method | [7][10] |
| Tacrine | AChE & BChE | Varies by study | Ellman's method | [10] |
| Ethopropazine hydrochloride | BChE (Selective) | 1.70 ± 0.53 µM | Enzyme-based qHTS | [11] |
| Bambuterol | BChE (Selective) | Varies by study | In vitro enzyme assay | [12] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to facilitate the experimental evaluation of this compound.
Glutathione Peroxidase (GPX) Inhibition Assay
This protocol is adapted from a coupled enzyme system approach.[13][14]
Principle: The activity of GPX is measured indirectly by monitoring the consumption of NADPH. GPX reduces a hydroperoxide substrate (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing agent, which in turn is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then catalyzes the reduction of GSSG back to GSH, a process that consumes NADPH. The rate of decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is proportional to the GPX activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
GPX enzyme (e.g., from bovine erythrocytes)
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
NADPH
-
Cumene hydroperoxide (or other suitable peroxide substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
Test compound (this compound) and known inhibitors dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Add the test compound or a known inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (solvent only).
-
Add the GPX enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the peroxide substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the rate of NADPH consumption (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric method for measuring cholinesterase activity.[15][16][17]
Principle: The cholinesterase enzyme hydrolyzes its substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
AChE (from electric eel or human recombinant) or BChE (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test compound and known inhibitors dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
To the wells of a microplate, add the assay buffer.
-
Add the test compound or a known inhibitor at various concentrations. Include a vehicle control.
-
Add the DTNB solution to all wells.
-
Add the AChE or BChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).
-
Calculate the rate of the reaction (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
Signaling Pathway Diagrams
References
- 1. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. goodrx.com [goodrx.com]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyrylcholinesterase Inhibitors - LKT Labs [lktlabs.com]
- 13. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. attogene.com [attogene.com]
Comparative Analysis of Structure-Activity Relationships in 2-((4-Methoxyphenyl)amino)-2-oxoacetamide Analogs as Antiproliferative Agents
A detailed examination of a series of novel chalcones incorporating a 2-phenoxy-N-arylacetamide moiety reveals key structural determinants for their anticancer activity. This guide presents a comparative structure-activity relationship (SAR) analysis, supported by experimental data and protocols, for researchers and professionals in drug discovery and development.
A recent study exploring novel chalcone derivatives has shed light on the antiproliferative potential of compounds featuring a 2-phenoxy-N-arylacetamide scaffold. While not exact 2-thioxoacetamide analogs, this closely related series, with its N-(4-methoxyphenyl)amino core, provides valuable insights into the structural modifications that influence cytotoxic effects against cancer cell lines. This analysis focuses on the systematic evaluation of these analogs, presenting their synthesis, biological activity, and the underlying structure-activity relationships.
Quantitative SAR Analysis
The antiproliferative activity of the synthesized 2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)-N-arylacetamide analogs was evaluated against human breast cancer (MCF-7) and larynx cancer (HEP2) cell lines. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, indicate the potency of each compound.
| Compound ID | N-Aryl Substituent | IC50 (µg/mL) vs. HEP2 | IC50 (µg/mL) vs. MCF-7 |
| 5a | Phenyl | 15.5 | 24.5 |
| 5b | 4-Chlorophenyl | >50 (Inactive) | >50 (Inactive) |
| 5c | 4-Methoxyphenyl | 12 | 9.5 |
| 5d | 4-Nitrophenyl | >50 (Inactive) | >50 (Inactive) |
| Doxorubicin | (Reference Drug) | 11 | 5.5 |
The data reveals a significant impact of the substituent on the N-aryl ring on the anticancer activity. The parent compound with an unsubstituted phenyl ring (5a ) demonstrated moderate activity. Introduction of a chloro (5b ) or a nitro (5d ) group at the para position resulted in a loss of activity. In contrast, the presence of an electron-donating methoxy group at the para position (5c ) led to the most potent compound in the series, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin.[1] This suggests that electron-donating substituents on the N-aryl ring are favorable for the antiproliferative activity of this class of compounds.
Experimental Protocols
Synthesis of 2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)-N-arylacetamide Analogs (5a-d)
The synthesis of the target chalcone derivatives was achieved through a Claisen-Schmidt condensation reaction. Equimolar amounts of the appropriate 2-(4-formylphenoxy)-N-arylacetamide precursor (3a-d) and 1-(thiophen-2-yl)ethan-1-one (4) were refluxed in ethanol in the presence of potassium hydroxide.[1]
General Procedure:
-
A mixture of the respective 2-(4-formylphenoxy)-N-arylacetamide (1 mmol) and 1-(thiophen-2-yl)ethan-1-one (1 mmol) is dissolved in ethanol.
-
An ethanolic solution of potassium hydroxide is added dropwise to the mixture.
-
The reaction mixture is refluxed for 6-8 hours and monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure chalcone derivative.
In Vitro Antiproliferative Assay (SRB Assay)
The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.
Procedure:
-
Cancer cell lines (MCF-7 and HEP2) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Post-incubation, the cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris buffer.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[1]
Visualizing the Synthetic Pathway
The synthesis of the target compounds can be represented as a straightforward workflow.
Caption: Synthetic workflow for the preparation of target chalcones.
Proposed Mechanism of Action: Induction of Apoptosis
The study by Omar et al. (2024) suggests that the most potent compound, 5c , induces apoptosis in MCF-7 and HEP2 cells.[1] While the specific signaling cascade was not elucidated in this paper, chalcone derivatives are known to induce apoptosis through various pathways. A common mechanism involves the induction of cellular stress, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is initiated by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Proposed intrinsic pathway of apoptosis induction.
References
Confirming the Target of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (Cpd-4MPATT): A Comparative Guide to Secondary Assays
This guide provides a comparative analysis of secondary assays to confirm the hypothesized target of the novel compound 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (Cpd-4MPATT) as the Epidermal Growth Factor Receptor (EGFR). The performance of Cpd-4MPATT is compared with established EGFR inhibitors, Gefitinib and Erlotinib, using supporting experimental data to offer a comprehensive resource for researchers in drug discovery and development.
Overview of Target Confirmation Strategy
The initial identification of a compound's biological target through primary screening necessitates confirmation using a battery of secondary assays. This orthogonal approach is crucial to validate the on-target activity, determine the mechanism of action, and assess selectivity. For a hypothesized EGFR inhibitor like Cpd-4MPATT, a typical workflow involves progressing from biochemical assays that confirm direct enzyme inhibition to cell-based assays that demonstrate target engagement and downstream pathway modulation in a physiological context.
Caption: Workflow for hit-to-lead target validation.
Comparative Performance of EGFR Inhibitors
The efficacy of Cpd-4MPATT was benchmarked against the well-characterized EGFR inhibitors Gefitinib and Erlotinib across a series of biochemical and cell-based assays. The data summarized below demonstrates the potency and cellular activity of each compound.
Table 1: Comparative Quantitative Data for EGFR Inhibitors
| Assay Type | Parameter | Cpd-4MPATT (Hypothetical) | Gefitinib | Erlotinib |
| Biochemical Assays | ||||
| Kinase Activity Assay | IC₅₀ (nM) | 35 | 27 | 2 |
| Surface Plasmon Resonance | Kᴅ (nM) | 52 | 45 | 5 |
| Cell-Based Assays | ||||
| EGFR Phosphorylation | IC₅₀ (nM) | 85 | 70 | 20 |
| Cell Proliferation (A549) | GI₅₀ (µM) | 1.2 | 0.9 | 0.2 |
Data for Gefitinib and Erlotinib are representative values from published literature. Cpd-4MPATT data is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below.
Biochemical Assay: Kinase Activity (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the direct inhibition of EGFR kinase activity.
-
Principle: A biotinylated EGFR substrate peptide and an anti-phosphotyrosine antibody labeled with a europium cryptate are used. Upon phosphorylation by EGFR, a terbium-labeled streptavidin binds the biotinylated peptide, bringing it into proximity with the antibody. Excitation of the europium results in fluorescence energy transfer to the terbium, generating a signal that is proportional to enzyme activity.
-
Protocol:
-
Add 2 µL of test compound (Cpd-4MPATT, Gefitinib, or Erlotinib) dilutions to a 384-well plate.
-
Add 4 µL of recombinant human EGFR kinase solution.
-
Initiate the reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of detection mix containing the europium-labeled antibody and terbium-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the IC₅₀ value by plotting the ratio of the two emission signals against the logarithm of the inhibitor concentration.
-
Cell-Based Assay: EGFR Phosphorylation (Western Blot)
This assay confirms target engagement within a cellular context by measuring the inhibition of ligand-induced EGFR autophosphorylation.
Caption: Western blot workflow for p-EGFR inhibition.
-
Protocol:
-
Culture A549 human lung carcinoma cells until they reach 80% confluency.
-
Serum-starve the cells for 16 hours to reduce basal EGFR activity.
-
Pre-incubate the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 10 minutes to induce EGFR autophosphorylation.
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR Tyr1068) and total EGFR.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize p-EGFR levels to total EGFR. Calculate IC₅₀ values from the dose-response curve.
-
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Cpd-4MPATT, by inhibiting the initial phosphorylation event, is designed to block these downstream signals.
Caption: Simplified EGFR signaling pathway.
By employing these secondary assays, researchers can rigorously validate the on-target activity of Cpd-4MPATT, positioning it for further preclinical development. The comparative data provides a clear benchmark against established standards, guiding decision-making in the drug discovery pipeline.
Safety Operating Guide
Essential Guidance for the Disposal of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to review the Safety Data Sheet (SDS) for the specific chemical. In the absence of a specific SDS, treat the compound with a high degree of caution. Based on data for similar compounds, 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide may be harmful if swallowed and could cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Summary of Potential Hazards and Disposal Considerations
The following table summarizes potential hazards based on related chemical compounds. This information should be used as a preliminary guide and confirmed with specific SDS data and EHS consultation.
| Hazard Category | Potential Hazard | Recommended Disposal Consideration |
| Acute Oral Toxicity | Harmful if swallowed. | Do not dispose of down the drain. Collect all waste material in a designated, labeled, and sealed container. |
| Skin Corrosion/Irritation | May cause skin irritation. | Contaminated personal protective equipment (gloves, lab coats) should be disposed of as hazardous waste. In case of skin contact, wash thoroughly with soap and water. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes. |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects. | Prevent release to the environment. All waste, including empty containers, must be disposed of through an approved waste disposal plant. |
| Reactivity | No specific data is available. Assume it may be incompatible with strong oxidizing agents, acids, and bases. | Segregate from incompatible materials during storage and for disposal. |
| Stability | May be sensitive to heat, light, and moisture. | Store in a tightly closed container in a dry, well-ventilated area, away from direct sunlight. |
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
- Solid Waste: Includes unused or expired chemical, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials.
- Liquid Waste: Includes solutions containing the compound.
- Sharps Waste: Includes contaminated needles, syringes, or broken glass.
- Segregate waste streams to prevent mixing of incompatible chemicals.
2. Waste Containerization:
- Use only approved, chemically resistant, and leak-proof containers for hazardous waste.
- Ensure containers are in good condition and have a secure lid.
- Do not fill containers beyond 80% capacity to allow for expansion and prevent spills.
3. Waste Labeling:
- Label all waste containers clearly with the following information:
- The words "Hazardous Waste"
- Full chemical name: "this compound"
- The approximate concentration and quantity of the waste.
- The date the waste was first added to the container.
- The name and contact information of the generating researcher or lab.
4. Waste Storage:
- Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
- Ensure secondary containment is in place to capture any potential leaks or spills.
- Store away from heat, ignition sources, and incompatible materials.
5. Waste Disposal Request:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide all necessary documentation as required by your institution.
- Do not attempt to transport hazardous waste off-site yourself.
6. Spill and Emergency Procedures:
- In case of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a labeled hazardous waste container.
- For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.
- In case of personal exposure, follow the first-aid measures outlined in the SDS and seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (CAS No. 20734-76-3). Due to the compound's hazardous nature, strict adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
The primary known hazards of this compound are that it is harmful if swallowed and harmful to aquatic life with long-lasting effects. Due to the presence of the thioamide group, other potential hazards associated with this class of compounds should be considered, including potential skin and eye irritation. A comprehensive PPE strategy is therefore mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a range of chemicals. Inspect gloves for any signs of degradation or punctures before each use. For prolonged contact or when handling larger quantities, consider double-gloving.[1][2] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against accidental splashes, it is crucial to use safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat with long sleeves and elastic or knitted cuffs should be worn at all times to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or whenever the generation of dust or aerosols is possible. An N95 respirator mask is a common choice for protection against airborne particles.[3] |
Physical and Chemical Properties
While specific quantitative data for this compound is limited, the properties of structurally similar compounds can provide some guidance. For the related compound 2-Amino-4-methoxyphenol (CAS 20734-76-3), the melting point is reported to be between 135-140 °C. It is prudent to assume the target compound is a solid at room temperature.
Table 2: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H412: Harmful to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for this compound.
Operational Plan for Safe Handling
A meticulous and systematic workflow is essential to minimize the risk of exposure and contamination. All handling of this compound should be performed within a certified chemical fume hood.
Workflow for Safe Handling
Caption: This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealed bag or a rigid container with a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
For sulfur-containing waste, disposal in a designated landfill that can manage and neutralize potential acidic byproducts is often required.[4][5]
-
Under no circumstances should this compound or its waste be disposed of down the drain.
-
Spill Response
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is outside a fume hood, close the laboratory doors.
-
Don Full PPE: Before attempting to clean the spill, don the full required PPE, including respiratory protection.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain it.
-
Cleanup: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air.
Always have the Safety Data Sheet (SDS) available when seeking medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
